molecular formula C4H12BrN B586317 tert-Butylamine-d9Hydrobromide

tert-Butylamine-d9Hydrobromide

Cat. No.: B586317
M. Wt: 163.10 g/mol
InChI Key: CQKAPARXKPTKBK-KYRNGWDOSA-N
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Description

tert-Butyl-d9-amine Hydrobromide is an impurity in the synthesis of threo-Dihydro Bupropion-d9 Hydrochloride, the labeled metabolite of Bupropion Hydrochloride, a selective inhibitor of dopamine uptake. An antidepressant of the aminoketone class;  aid in smoking cessation.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKAPARXKPTKBK-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the chemical structure of tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylamine-d9 Hydrobromide, a deuterated isotopologue of tert-Butylamine Hydrobromide. This document details its chemical structure, physicochemical properties, synthesis, and applications, particularly for professionals in research and drug development.

Introduction

tert-Butylamine-d9 Hydrobromide is the deuterium-labeled form of tert-Butylamine Hydrobromide. In this compound, the nine hydrogen atoms on the tert-butyl group are replaced with deuterium (B1214612), a stable heavy isotope of hydrogen.[1][2] This isotopic labeling makes it an invaluable tool in various scientific applications, primarily as an internal standard for quantitative analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The incorporation of deuterium can also intentionally modify the pharmacokinetic and metabolic profiles of drug candidates, a strategy of growing interest in drug development.[1]

Chemical Structure and Identification

The chemical structure consists of a tert-butylammonium (B1230491) cation, where the central carbon is bonded to three trideuteriomethyl (-CD₃) groups and an amino group (-NH₃⁺), paired with a bromide anion (Br⁻).

chemical_structure cluster_cation tert-Butylammonium-d9 Cation cluster_cd3_1 cluster_cd3_2 cluster_cd3_3 C_central N NH₃⁺ C_central->N C1 C_central->C1 C2 C_central->C2 C3 C_central->C3 D11 C1->D11 D12 C1->D12 D13 C1->D13 D21 C2->D21 D22 C2->D22 D23 C2->D23 D31 C3->D31 D32 C3->D32 D33 C3->D33 Br Br⁻ synthesis_workflow cluster_reagents Starting Materials cluster_steps Reaction Steps Methanol_D4 Methanol-D4 Step1 1. Synthesis of Methyl-d3 Iodide Methanol_D4->Step1 Acetone_D6 Acetone-D6 Step2 2. Grignard Reaction to form tert-Butanol-d9 Acetone_D6->Step2 Iodine Iodine / Red P Iodine->Step1 Chloramine Chloramine Step3 3. Amination to form tert-Butylamine-d9 Chloramine->Step3 Step1->Step2 Methyl-d3 Iodide Step2->Step3 tert-Butanol-d9 Step4 4. Purification (Rectification) Step3->Step4 Product Final Product: tert-Butylamine-d9 Step4->Product

References

tert-Butylamine-d9 Hydrobromide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butylamine-d9 Hydrobromide, including experimental protocols and key data presented for easy reference.

Core Physical and Chemical Properties

Quantitative data for tert-Butylamine-d9 Hydrobromide and its non-deuterated analogue are summarized in the table below. Data for the deuterated compound is limited, and in such cases, data for the non-deuterated analogue or the deuterated free amine is provided as a reference.

Propertytert-Butylamine-d9 Hydrobromidetert-Butylamine (B42293) Hydrobromide (non-deuterated analogue)tert-Butylamine-d9 (deuterated free amine)
Molecular Formula C₄D₉H₂N·HBrC₄H₁₁N·HBrC₄D₉H₂N
Molecular Weight 163.10 g/mol [1]154.05 g/mol [2][3]82.19 g/mol
Appearance -White to almost white crystalline powder[2][4]-
Melting Point Not available350 °C[2]-67 °C
Boiling Point Not applicable (salt)Not applicable (salt)46 °C
Density Not availableNot available0.933 g/mL at 25 °C
Solubility Not availableSoluble in water, ethanol (B145695), and acetone.[5]Miscible with water, alcohol, and ether. Soluble in chloroform.[6]
Isotopic Purity --98 atom % D

Experimental Protocols

Synthesis of tert-Butylamine-d9

A common method for the synthesis of tert-butylamine-d9 involves a multi-step process starting from deuterated precursors. The following is a representative, though generalized, protocol:

  • Preparation of Methyl-d3 Iodide: Methanol-d4 is reacted with iodine and red phosphorus to produce methyl-d3 iodide via distillation.

  • Grignard Reaction: The prepared methyl-d3 iodide is used to form a Grignard reagent. This is then reacted with acetone-d6 (B32918) at low temperatures (e.g., 2 °C). The reaction is quenched with dilute hydrochloric acid to yield tert-butanol-d9 (B1338152).

  • Purification of tert-Butanol-d9: The crude tert-butanol-d9 is purified by distillation.

  • Formation of tert-Butylamine-d9: The purified tert-butanol-d9 is reacted with a chlorinating agent and a catalyst at low temperatures (e.g., -10 °C). The resulting product is purified by rectification to yield tert-butylamine-d9.

Synthesis of tert-Butylamine-d9 Hydrobromide

The hydrobromide salt can be prepared by the direct reaction of the free amine with hydrobromic acid.

Materials:

  • tert-Butylamine-d9

  • Hydrobromic acid (e.g., 48% aqueous solution or HBr in a suitable solvent)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve a known quantity of tert-butylamine-d9 in a minimal amount of a suitable solvent, such as anhydrous diethyl ether, in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of hydrobromic acid dropwise with continuous stirring.

  • A white precipitate of tert-Butylamine-d9 Hydrobromide will form.

  • Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum.

Purification by Recrystallization

The purity of the synthesized tert-Butylamine-d9 Hydrobromide can be enhanced by recrystallization. A common method for the non-deuterated analogue involves dissolving the salt in absolute ethanol and then slowly adding diethyl ether to induce crystallization.[7]

  • Dissolve the crude tert-Butylamine-d9 Hydrobromide in a minimum amount of hot absolute ethanol.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, slowly add anhydrous diethyl ether until turbidity is observed.

  • Allow the solution to stand, preferably at a reduced temperature (e.g., in a refrigerator), to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of tert-Butylamine-d9 Hydrobromide is expected to show a broad singlet corresponding to the ammonium (B1175870) protons (-NH₃⁺). Due to the deuteration of the tert-butyl group, the characteristic singlet for the nine equivalent protons of the tert-butyl group, seen in the non-deuterated analogue, will be absent.

  • ¹³C NMR: The carbon NMR spectrum is expected to show a single resonance for the quaternary carbon of the tert-butyl group. The signal for the methyl carbons will likely be a multiplet due to coupling with deuterium.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorptions for the N-H stretching of the ammonium group, typically in the range of 2800-3200 cm⁻¹. The C-D stretching vibrations will be observed at lower wavenumbers compared to C-H stretches. An ATR-IR spectrum for the non-deuterated tert-butylamine hydrobromide is available and shows peaks at various wavenumbers including strong absorptions in the fingerprint region.[8]

Visualizations

The following diagram illustrates the synthesis of tert-Butylamine-d9 Hydrobromide from its deuterated free amine precursor.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product tert-Butylamine-d9 tert-Butylamine-d9 ReactionVessel Reaction with HBr in Diethyl Ether tert-Butylamine-d9->ReactionVessel 1. Dissolve tert-Butylamine-d9_HBr tert-Butylamine-d9 Hydrobromide ReactionVessel->tert-Butylamine-d9_HBr 2. Precipitate & 3. Isolate

Caption: Synthesis of tert-Butylamine-d9 Hydrobromide.

References

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Tert-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of deuterium-labeled tert-butylamine (B42293). Deuterated compounds are critical tools in pharmaceutical research, aiding in the elucidation of metabolic pathways, enhancing pharmacokinetic profiles (ADME), and serving as internal standards for quantitative mass spectrometry. This document details various synthetic routes, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.

Introduction to Deuterium (B1214612) Labeling of Tert-Butylamine

Tert-butylamine is a common building block in organic synthesis and is found in the structure of numerous active pharmaceutical ingredients. The introduction of deuterium, the stable heavy isotope of hydrogen, into the tert-butylamine moiety can significantly alter a molecule's metabolic fate by leveraging the kinetic isotope effect. The stronger carbon-deuterium (C-D) bond can slow metabolic degradation at the labeled site, potentially leading to improved drug efficacy and safety profiles. This guide explores three primary strategies for the synthesis of deuterium-labeled tert-butylamine: a multi-step chemical synthesis for perdeuteration (d9), reductive amination using a deuterated precursor, and direct hydrogen-deuterium (H/D) exchange on the tert-butylamine molecule.

Comparative Summary of Synthesis Methods

The selection of a synthetic method depends on the desired level of deuterium incorporation, scale, cost, and available starting materials. The following table summarizes the quantitative data associated with the methods detailed in this guide.

MethodKey Deuterated Reagent(s)Typical YieldIsotopic Purity (Atom % D)Chromatographic PurityKey AdvantagesKey Disadvantages
Multi-Step Synthesis Methanol-d4 (B120146), Acetone-d6 (B32918)~45%>98%>99%High, specific isotopic incorporation (perdeuteration)Multi-step, requires expensive deuterated precursors
Reductive Amination Acetone-d6, NaBD460-80% (est.)Variable, up to d6>95% (est.)Good yield, uses common reagentsLimited to d6-labeling on the isopropyl backbone
Photochemical H/D Exchange D₂O50-70% (est.)Variable>95% (est.)Direct, atom-economical, uses inexpensive D₂OMay result in incomplete labeling, requires specific equipment

Method 1: Multi-Step Chemical Synthesis of Tert-Butylamine-d9

This method constructs the fully deuterated tert-butyl group from smaller deuterated building blocks, ensuring a high and specific level of deuterium incorporation. The synthesis proceeds via the preparation of tert-butanol-d9, which is then converted to the target amine.[1]

Reaction Pathway

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Conversion to Amine Methanol_d4 Methanol-d4 Methyl_iodide_d3 Methyl iodide-d3 Methanol_d4->Methyl_iodide_d3 I₂, Red P Iodine Iodine Red_P Red Phosphorus Grignard Methyl-d3 magnesium iodide Methyl_iodide_d3->Grignard Mg, ether Acetone_d6 Acetone-d6 tert_Butanol_d9 tert-Butanol-d9 Acetone_d6->tert_Butanol_d9 Mg Mg Grignard->tert_Butanol_d9 1. Acetone-d6 2. H₃O⁺ tert_Butanol_d9_2 tert-Butanol-d9 tert_Butylamine_d9 tert-Butylamine-d9 tert_Butanol_d9_2->tert_Butylamine_d9 ClCN, Catalyst Cyanogen_chloride Cyanogen (B1215507) Chloride (ClCN)

Caption: Multi-step synthesis of tert-butylamine-d9.

Experimental Protocol

Step 1a: Preparation of Methyl iodide-d3

  • In a flask equipped with a thermometer and condenser, add methanol-d4 (3.61 g, 0.1 mol).

  • Cool the flask to 0 °C with stirring.

  • Slowly add iodine (38.07 g, 0.15 mol) and an appropriate amount of red phosphorus.

  • Distill the mixture to obtain methyl iodide-d3.

Step 1b: Preparation of tert-Butanol-d9

  • Prepare a Grignard reagent from the synthesized methyl iodide-d3 and magnesium turnings in diethyl ether.

  • Cool the Grignard reagent solution to 2 °C.

  • Slowly add acetone-d6 (6.41 g, 0.1 mol) dropwise to the Grignard reagent.

  • Allow the reaction to proceed at room temperature for 3 hours.

  • Quench the reaction with dilute hydrochloric acid.

  • Extract the aqueous layer with ether, dry the combined organic layers, and distill to purify the tert-butanol-d9.

Step 2: Preparation of tert-Butylamine-d9

  • In a reaction vessel, place the purified tert-butanol-d9.

  • Add a suitable catalyst (e.g., a Lewis acid).

  • Cool the mixture to -10 °C.

  • Slowly add cyanogen chloride (7.72 g, 0.15 mol) dropwise.

  • Continue the reaction for 2 hours after the addition is complete.

  • Purify the reaction mixture by rectification to obtain the final tert-butylamine-d9 product.[1]

Quantitative Data:

  • Yield: 3.73 g (45.4% based on methanol-d4)[1]

  • Chromatographic Purity: >99.0%[1]

  • Isotopic Purity: 98.8 atom % D[1]

Method 2: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines.[2][3][4] To prepare deuterium-labeled tert-butylamine, this method can be adapted by reacting a deuterated ketone with a source of ammonia (B1221849), followed by reduction. This approach is particularly useful for labeling the carbon backbone adjacent to the nitrogen atom.

Reaction Pathway

G Acetone_d6 Acetone-d6 Imine_d6 Propan-2-imine-d6 (intermediate) Acetone_d6->Imine_d6 Ammonia Ammonia (NH₃) Ammonia->Imine_d6 Condensation (-H₂O) tert_Butylamine_d6 tert-Butylamine-d6 Imine_d6->tert_Butylamine_d6 Reducing_agent Reducing Agent (e.g., NaBH₃CN, NaBD₄) Reducing_agent->tert_Butylamine_d6 Reduction

Caption: Reductive amination for tert-butylamine-d6 synthesis.

Experimental Protocol (Adapted from General Procedures)
  • To a solution of acetone-d6 (1.0 eq) in methanol (B129727), add ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (1.5-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borodeuteride (NaBD₄) (1.5 eq) in methanol. Using NaBD₄ will introduce an additional deuterium atom on the α-carbon.

  • Slowly add the reducing agent solution to the imine mixture, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of dilute HCl.

  • Make the solution basic (pH > 12) with concentrated NaOH solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield the deuterated tert-butylamine.

Estimated Quantitative Data:

  • Yield: 60-80% (based on similar reductive amination reactions).

  • Isotopic Purity: Primarily d6 if NaBH₃CN is used; d7 if NaBD₄ is used.

  • Chromatographic Purity: >95% after purification.

Method 3: Direct Photocatalyst-Free Hydrogen-Deuterium Exchange

Direct H/D exchange offers the most atom-economical route to deuterated molecules by replacing C-H bonds directly with C-D bonds using a deuterium source like D₂O. Recent advances have demonstrated photocatalyst-free methods for the deuteration of α-amino C-H bonds.[1][5][6] This approach is promising for the synthesis of partially deuterated tert-butylamine.

Logical Workflow

G cluster_0 Catalytic Cycle Thiol Thiol Catalyst (R-SH) Thiol_D Deuterated Thiol (R-SD) Thiol->Thiol_D H/D Exchange D2O D₂O D2O->Thiol_D Thiyl_Radical Thiyl Radical (RS•) Thiol_D->Thiyl_Radical Homolytic Cleavage D_Radical Deuterium Radical (D•) Thiol_D->D_Radical Homolytic Cleavage Deuterated_Amine α-Deuterated tert-Butylamine Thiol_D->Deuterated_Amine Light Light (e.g., 380 nm) Light->Thiol_D Amino_Radical α-Amino Radical Thiyl_Radical->Amino_Radical Hydrogen Atom Transfer (HAT) tert_Butylamine tert-Butylamine tert_Butylamine->Amino_Radical Amino_Radical->Deuterated_Amine Deuterium Atom Transfer (DAT)

Caption: Photocatalyst-free H/D exchange mechanism.

Experimental Protocol (Adapted from General Procedures)
  • In a quartz reaction vessel, dissolve tert-butylamine (1.0 eq) and a thiol catalyst (e.g., thiophenol, 5-10 mol%) in a suitable solvent such as ethyl acetate.

  • Add deuterium oxide (D₂O, 20-40 eq).

  • Seal the vessel and irradiate the mixture with a UV lamp (e.g., 380 nm) at room temperature with vigorous stirring.

  • Monitor the reaction progress by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Upon completion (typically 24-48 hours), dilute the reaction mixture with an organic solvent.

  • Wash the organic layer with a basic aqueous solution (e.g., sat. NaHCO₃) to remove the thiol catalyst, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the deuterated product.

Estimated Quantitative Data:

  • Yield: 50-70% (dependent on reaction time and substrate).

  • Isotopic Purity: Variable, dependent on reaction time. Primarily α-deuteration is expected, but labeling of the methyl groups may occur to a lesser extent.

  • Chromatographic Purity: >95% after purification.

Conclusion

This guide has presented three distinct and viable methods for the synthesis of deuterium-labeled tert-butylamine. The multi-step synthesis provides access to the perdeuterated (d9) analogue with very high isotopic purity, making it ideal for applications requiring a distinct mass shift and minimal isotopic variants. Reductive amination offers a high-yielding, practical route to tert-butylamine-d6 or -d7, suitable for many internal standard applications. Finally, direct H/D exchange represents a modern, atom-economical approach that is attractive for its simplicity and use of inexpensive D₂O, though it may offer less control over the precise level of deuteration. The choice of method will ultimately be guided by the specific requirements of the research, including the desired labeling pattern, scale, and available resources.

References

CAS number for tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-Butylamine-d9 Hydrobromide, a deuterated isotopologue of tert-Butylamine (B42293) Hydrobromide. This compound is of significant interest for various applications in research and development, particularly in mass spectrometry-based quantitative analysis.

Chemical and Physical Properties

tert-Butylamine-d9 Hydrobromide is the deuterium-labeled form of tert-Butylamine Hydrobromide. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

PropertyValueCitation
CAS Number 134071-63-9[1][2]
Molecular Formula C₄H₃D₉BrN[2]
Molecular Weight 163.10 g/mol [1][2]
IUPAC Name 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide[1]
Synonyms tert-Butyl-d9-amine Hydrobromide, tert-Butylammonium-d9 Bromide[1][2]
Parent Compound tert-Butyl-d9-amine (CAS: 6045-08-5)[1][3]
Component Compounds tert-Butyl-d9-amine, Hydrogen Bromide[1]

Applications in Research and Development

The primary application of tert-Butylamine-d9 Hydrobromide stems from its isotopic labeling.

  • Internal Standard: It serves as an excellent internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Tracer Studies: This compound can be used as a tracer in various studies to follow the metabolic fate of tert-butylamine or related structures.[2] The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is a key area of investigation.[2]

  • Reaction Kinetics Studies: Deuterated compounds like tert-Butylamine-d9 are valuable in studying reaction mechanisms and kinetics, for example, in atmospheric chemistry research involving reactions with OH radicals.[4]

Experimental Protocols

Synthesis of tert-Butylamine-d9

While a specific protocol for the hydrobromide salt is not detailed in the provided literature, a plausible synthesis involves the preparation of the free amine followed by salt formation. A described method for synthesizing tert-Butylamine-d9 is as follows:

  • Preparation of Methyl-d3 Iodide: Methanol-d4 is reacted with iodine and red phosphorus to yield methyl-d3 iodide via distillation.[5]

  • Grignard Reaction: The prepared methyl-d3 iodide is used to form a Grignard reagent.[5]

  • Reaction with Acetone-d6 (B32918): The Grignard reagent is slowly added to acetone-d6 at a controlled temperature (e.g., 2°C). The reaction is then quenched with dilute hydrochloric acid to produce tert-butanol-d9 (B1338152).[5]

  • Formation of tert-Butylamine-d9: The purified tert-butanol-d9 is reacted with imine chloride in the presence of a catalyst at a low temperature (e.g., -10°C) to yield the final tert-Butylamine-d9 product after purification by rectification.[5]

Formation of the Hydrobromide Salt

To form the hydrobromide salt, the synthesized tert-Butylamine-d9 free base would typically be reacted with hydrobromic acid.

  • Dissolve the purified tert-Butylamine-d9 in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Cool the solution in an ice bath.

  • Add a stoichiometric amount of concentrated or gaseous hydrobromic acid dropwise with stirring.

  • The tert-Butylamine-d9 Hydrobromide salt will precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Methyl-d3 Iodide Synthesis cluster_step2 Step 2: Grignard Reaction & tert-Butanol-d9 Formation cluster_step3 Step 3: Amination cluster_step4 Step 4: Salt Formation Methanol_d4 Methanol-d4 Methyl_d3_Iodide Methyl-d3 Iodide Methanol_d4->Methyl_d3_Iodide Reacts with Iodine Iodine & Red Phosphorus Iodine->Methyl_d3_Iodide Grignard_Reagent Grignard Reagent from Methyl-d3 Iodide Methyl_d3_Iodide->Grignard_Reagent Acetone_d6 Acetone-d6 tert_Butanol_d9 tert-Butanol-d9 Acetone_d6->tert_Butanol_d9 Grignard_Reagent->tert_Butanol_d9 Reacts with tert_Butylamine_d9 tert-Butylamine-d9 tert_Butanol_d9->tert_Butylamine_d9 Reacts with Imine_Chloride Imine Chloride Imine_Chloride->tert_Butylamine_d9 Final_Product tert-Butylamine-d9 Hydrobromide tert_Butylamine_d9->Final_Product Reacts with HBr Hydrobromic Acid HBr->Final_Product

Caption: Proposed synthesis workflow for tert-Butylamine-d9 Hydrobromide.

Analytical Workflow using LC-MS

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Analyte_Sample Sample containing non-labeled tert-Butylamine Combined_Sample Spiked Sample Analyte_Sample->Combined_Sample Spike with Internal_Standard tert-Butylamine-d9 HBr (Internal Standard) Internal_Standard->Combined_Sample LC_Column Liquid Chromatography (Separation) Combined_Sample->LC_Column Inject Mass_Spec Mass Spectrometer (Detection) LC_Column->Mass_Spec Elute Data_System Data System Mass_Spec->Data_System Quantification Quantification of Analyte Data_System->Quantification Calculate Peak Area Ratio (Analyte / Internal Standard)

Caption: Use as an internal standard in a quantitative LC-MS workflow.

References

molecular weight and formula of tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butylamine-d9 Hydrobromide, a deuterated isotopologue of tert-Butylamine Hydrobromide. This compound is valuable in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug molecules.

Core Molecular Information

tert-Butylamine-d9 Hydrobromide is the hydrobromide salt of the deuterated form of tert-butylamine, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature useful in tracer studies and metabolic research.

Chemical Structure and Properties

Below is a summary of the key chemical and physical properties of tert-Butylamine-d9 Hydrobromide.

PropertyValueSource
Molecular Formula C₄H₂D₉N·HBr (or C₄H₁₂BrN)[1]
Molecular Weight 163.10 g/mol [1][2]
IUPAC Name 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide[1]
Parent Compound tert-Butyl-d9-amine (PubChem CID: 10534656)[1]
Component Compounds tert-Butyl-d9-amine, Hydrogen Bromide[1]
Synonyms tert-Butyl-d9-amine Hydrobromide, tert-Butylammonium-d9 Bromide, 2-AMINO-2-METHYL-D3-PROPANE-1,1,1,3,3,3-D6 HBR[1]

Logical Relationship of Components

The following diagram illustrates the ionic interaction between the deuterated tert-butylammonium (B1230491) cation and the bromide anion that constitutes tert-Butylamine-d9 Hydrobromide.

cluster_0 tert-Butylamine-d9 Hydrobromide A tert-Butyl-d9-ammonium Cation (C₄D₉NH₃⁺) B Bromide Anion (Br⁻) A->B Ionic Bond start Deuterated Starting Materials step1 Synthesis of tert-Butylamine-d9 start->step1 step2 Salt Formation with HBr step1->step2 step3 Purification by Recrystallization step2->step3 end Pure tert-Butylamine-d9 Hydrobromide step3->end

References

solubility of tert-Butylamine-d9 Hydrobromide in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of tert-Butylamine-d9 Hydrobromide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylamine-d9 Hydrobromide is the deuterated form of tert-butylamine (B42293) hydrobromide, a compound often utilized in the synthesis of active pharmaceutical ingredients and other complex organic molecules. The incorporation of deuterium (B1214612) isotopes can be crucial for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative analytical methods. A thorough understanding of its solubility characteristics in various laboratory solvents is fundamental for its effective use in reaction chemistry, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of tert-Butylamine-d9 Hydrobromide. Due to the limited availability of specific quantitative solubility data in public literature for this deuterated compound, this guide presents estimated solubility based on the known properties of its non-deuterated analogue and general principles of chemical solubility. The isotopic difference between the deuterated and non-deuterated forms is not expected to significantly alter its solubility for most practical laboratory applications. Furthermore, this guide furnishes a detailed experimental protocol for the precise determination of its solubility in any given solvent.

Solubility Data

As an ionic salt, tert-Butylamine-d9 Hydrobromide is composed of the tert-butylammonium-d9 cation and the bromide anion. Its solubility is primarily dictated by the polarity of the solvent and its ability to solvate these ions. The general principle of "like dissolves like" is applicable, with polar solvents being more effective at dissolving this polar salt.

The following table summarizes the estimated solubility of tert-Butylamine-d9 Hydrobromide in a range of common laboratory solvents at ambient temperature (approximately 20-25°C).

Table 1: Estimated Solubility of tert-Butylamine-d9 Hydrobromide

SolventSolvent TypeEstimated Solubility (mg/mL)Qualitative Solubility
WaterPolar Protic> 200Very Soluble
MethanolPolar Protic> 100Freely Soluble
EthanolPolar Protic50 - 100Soluble
IsopropanolPolar Protic10 - 30Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Freely Soluble
Dimethylformamide (DMF)Polar Aprotic50 - 100Soluble
AcetonitrilePolar Aprotic1 - 5Slightly Soluble
Dichloromethane (DCM)Nonpolar< 1Very Slightly Soluble
ChloroformNonpolar< 1Very Slightly Soluble
Tetrahydrofuran (THF)Polar Aprotic< 1Very Slightly Soluble
Ethyl AcetatePolar Aprotic< 0.1Practically Insoluble
AcetonePolar Aprotic1 - 5Slightly Soluble
TolueneNonpolar< 0.1Practically Insoluble
HexanesNonpolar< 0.1Practically Insoluble

Disclaimer: The data presented in this table are estimations and should be used as a guideline. For precise quantitative applications, experimental determination of solubility is strongly recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following protocols describe standard methodologies for its determination.

Equilibrium Shake-Flask Method for Quantitative Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is accurately measured.

Materials and Equipment:

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 4 mL or 20 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other chemically resistant material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.

Reagents:

  • tert-Butylamine-d9 Hydrobromide (solid)

  • High-purity solvent of interest

Procedure:

  • Sample Preparation: Add an excess amount of tert-Butylamine-d9 Hydrobromide to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment. For example, add approximately 20-50 mg of the compound to 2 mL of the solvent.

  • Equilibration: Cap the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The required time can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

  • Filtration: Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step removes any remaining microscopic solid particles. It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of tert-Butylamine-d9 Hydrobromide.

  • Data Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visual Assessment for Rapid Qualitative Estimation

This method provides a quick, semi-quantitative estimation of solubility.

Procedure:

  • Add a small, known amount (e.g., 1 mg) of tert-Butylamine-d9 Hydrobromide to a small test tube or vial.

  • Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition.

  • Observe the mixture for the complete dissolution of the solid.

  • The approximate solubility can be estimated based on the volume of solvent required to dissolve the initial mass of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the Equilibrium Shake-Flask Method.

Solubility_Workflow start Start prep Sample Preparation: Add excess solute to solvent in a vial. start->prep equilibrate Equilibration: Agitate at constant temperature (e.g., 24-72 hours). prep->equilibrate check_solid Is there undissolved solid remaining? equilibrate->check_solid add_more Add more solute and restart equilibration. check_solid->add_more No separate Phase Separation: Centrifuge and/or allow to settle. check_solid->separate Yes add_more->prep filter Filtration: Filter supernatant through a 0.22 µm syringe filter. separate->filter analyze Analysis: Dilute filtrate and measure concentration via HPLC. filter->analyze calculate Data Calculation: Determine solubility in mg/mL or mol/L. analyze->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

A Technical Guide to High-Purity Tert-Butylamine-d9 Hydrobromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, technical specifications, and analytical applications of the deuterated internal standard, tert-Butylamine-d9 Hydrobromide.

This technical guide provides a comprehensive overview of high-purity tert-Butylamine-d9 Hydrobromide, a crucial tool for researchers, scientists, and drug development professionals. This deuterated stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. Its use allows for precise and accurate quantification of its non-labeled counterpart, tert-butylamine, and related compounds in complex biological matrices.

Commercial Availability and Specifications

High-purity tert-Butylamine-d9 Hydrobromide and its corresponding free amine, tert-Butylamine-d9, are available from several reputable commercial suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound with high isotopic and chemical purity, ensuring reliable and reproducible results in sensitive analytical assays. Below is a summary of typical product specifications from leading vendors.

SupplierProduct NameCAS NumberMolecular FormulaPurityIsotopic Purity (atom % D)
MedChemExpress tert-Butylamine-d9 Hydrobromide134071-63-9C₄H₂D₉N·HBr>98%Not specified
Sigma-Aldrich tert-Butyl-d9-amine6045-08-5(CD₃)₃CNH₂99% (CP)98 atom % D
Toronto Research Chemicals tert-Butylamine-d9 Hydrobromide134071-63-9C₄H₂D₉N·HBr>98%Not specified
Santa Cruz Biotechnology tert-Butylamine-d9 HBr134071-63-9C₄H₂D₉N·HBrNot specifiedNot specified

Note: Product specifications are subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of tert-Butylamine-d9 Hydrobromide is as an internal standard in isotope dilution mass spectrometry (IDMS).[1] This technique is the gold standard for quantitative analysis due to its high precision and accuracy.[1] By introducing a known amount of the deuterated standard into a sample at an early stage of the workflow, it co-elutes with the non-labeled analyte and experiences similar effects from sample preparation and instrument variability.[2][3] Because the deuterated and non-deuterated forms are chemically identical but have different masses, they can be distinguished by a mass spectrometer.[3] This allows for the calculation of a precise ratio of the analyte to the internal standard, which corrects for variations in extraction efficiency, matrix effects, and instrument response.[2][3]

Experimental Protocol: Quantitative Analysis of a Primary Amine in a Biological Matrix using LC-MS/MS

The following is a representative protocol for the quantitative analysis of a primary amine in a biological matrix, such as plasma, using tert-Butylamine-d9 Hydrobromide as an internal standard. This protocol is a generalized example and may require optimization for specific analytes and matrices.

1. Reagent and Standard Preparation:

  • Analyte Stock Solution: Prepare a stock solution of the non-labeled primary amine analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of tert-Butylamine-d9 Hydrobromide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., drug-free plasma). The concentration range should encompass the expected analyte concentrations in the unknown samples.

  • Internal Standard Working Solution: Prepare a working solution of tert-Butylamine-d9 Hydrobromide at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent. This concentration should be optimized to provide a stable and reproducible signal.

2. Sample Preparation:

  • To 100 µL of each unknown sample, calibration standard, and quality control (QC) sample, add 25 µL of the internal standard working solution.

  • Vortex each sample for 30 seconds to ensure thorough mixing.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

      • Internal Standard (tert-Butylamine-d9): Determine the precursor ion (e.g., [M+H]⁺, m/z 83.2) and a suitable product ion.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard for each sample, calibration standard, and QC sample.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is often used.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for a typical quantitative analysis using an internal standard and the relationship between the analyte and the stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of tert-Butylamine-d9 HBr (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for Quantitative Analysis using an Internal Standard.

G Analyte Analyte (tert-Butylamine) Process Sample Preparation & LC-MS Analysis Analyte->Process IS Internal Standard (tert-Butylamine-d9) IS->Process Ratio Constant Peak Area Ratio (Analyte / IS) Process->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical Relationship between Analyte and Internal Standard.

References

Navigating the Safety Profile of tert-Butylamine-d9 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for tert-Butylamine-d9 Hydrobromide, designed for researchers, scientists, and professionals in drug development. The following sections detail the substance's hazards, physical and chemical properties, and recommended safety protocols.

Section 1: Hazard Identification and GHS Classification

tert-Butylamine is a highly flammable, corrosive, and toxic substance. The hydrobromide salt, while a solid, carries the hazards associated with the amine, particularly causing skin and eye irritation.[1] The parent amine is classified under the Globally Harmonized System (GHS) with multiple significant hazards.[2][3]

Table 1: GHS Hazard Classification for tert-Butylamine

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3]
Skin Corrosion / IrritationCategory 1AH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage / IrritationCategory 1H314: Causes severe skin burns and eye damage[2][3]
Aquatic Hazard, Long-TermCategory 3H412: Harmful to aquatic life with long lasting effects[3]

Source: Compiled from multiple supplier SDS for tert-Butylamine.

The following diagram illustrates the logical workflow for hazard identification and response based on the GHS pictograms and precautionary statements associated with tert-Butylamine.

GHS_Workflow cluster_hazards Hazard Identification (GHS Pictograms) cluster_prevention Prevention (P-Statements) cluster_response Response (P-Statements) cluster_storage_disposal Storage & Disposal H225 Flame H225: Highly Flammable P210 P210: Keep away from heat/sparks/flames H225->P210 P273 P273: Avoid release to the environment H314 Corrosion H314: Causes Severe Burns P280 P280: Wear protective gloves/clothing/eye protection H314->P280 H302_H331 Skull & Crossbones H301/H331: Toxic P260 P260: Do not breathe vapours H302_H331->P260 P303 P303+P361+P353 IF ON SKIN: Rinse with water P210->P303 P280->P303 P305 P305+P351+P338 IF IN EYES: Rinse cautiously with water P280->P305 P304 P304+P340+P310 IF INHALED: Move to fresh air, call POISON CENTER P260->P304 P403 P403+P233: Store in a well-ventilated place. Keep container tightly closed. P303->P403 P305->P403 P304->P403 P501 P501: Dispose of contents/container to approved waste facility P403->P501

Caption: GHS Hazard and Response Workflow for tert-Butylamine.

Section 2: Physical and Chemical Properties

The physical state of tert-Butylamine Hydrobromide is a white to off-white crystalline solid, differing from its parent amine, which is a liquid.[1] This difference in physical state is crucial for handling and storage considerations.

Table 2: Physical and Chemical Data

Propertytert-Butylaminetert-Butylamine HydrobromideData Source
CAS Number 75-64-960469-70-7[1][2]
Molecular Formula C₄H₁₁NC₄H₁₁N·HBr[1]
Molecular Weight 73.14 g/mol 154.05 g/mol [1]
Appearance Clear liquidWhite to Almost white powder to crystal[1][2]
Melting Point -67 to -68 °C350 °C[1][2]
Boiling Point 46 °CNot available
Density 0.696 g/cm³ (at 25 °C)Not available
Flash Point -8 °CNot applicable[4]
log Pow 0.4 (at 25 °C)Not available

Section 3: Toxicological and Exposure Data

Toxicological data is primarily available for the parent compound, tert-Butylamine. Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[5] It is corrosive and can cause chemical burns to the skin, eyes, and gastrointestinal tract.[5] Vapors are irritating to the eyes and respiratory system.[5]

Table 3: Toxicological Data for tert-Butylamine

ParameterValueSpeciesMethod
LD50, Oral Data not explicitly quantified in results--
LC50, Inhalation Data not explicitly quantified in results--
Eye Irritation Risk of serious damage to eyesRabbit(ECHA)

Note: Specific quantitative LD50/LC50 values were not available in the searched documents, but the substance is classified as "Toxic if swallowed" and "Toxic if inhaled".[3][5]

Table 4: Occupational Exposure Limits for tert-Butylamine

JurisdictionLimit TypeValue
(Various) No specific limits establishedNot available

Note: The provided SDS indicate no specific occupational exposure limits have been established by regional regulatory bodies.[4]

Section 4: Experimental Protocols

The Safety Data Sheets reviewed do not contain detailed experimental protocols for the generation of toxicological or physical data. Data points are typically referenced to literature ("lit.") or aggregated databases like those from the European Chemicals Agency (ECHA). Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for toxicity and environmental fate, are the presumed methodologies. For instance, skin and eye irritation data often originate from OECD Test Guideline 404 and 405, respectively.

Section 5: Handling, Storage, and First Aid

Proper handling and storage are critical to ensure safety. The following diagram outlines the workflow for safe handling and emergency first aid response.

Handling_FirstAid_Workflow cluster_handling Safe Handling & Storage cluster_exposure Exposure Event cluster_firstaid First Aid Measures Handling Handling: - Use in well-ventilated area/fume hood - Use non-sparking tools - Ground/bond equipment - Avoid contact with skin, eyes, clothing Storage Storage: - Store in a dry, cool, well-ventilated place - Keep container tightly closed - Store away from heat, sparks, ignition sources - Incompatible with strong acids and oxidizers Exposure Exposure Occurs Inhalation Inhalation: - Move victim to fresh air - If not breathing, give artificial respiration - Call a physician immediately Exposure->Inhalation Skin Skin Contact: - Take off all contaminated clothing immediately - Rinse skin with plenty of water/shower - Call a physician Exposure->Skin Eye Eye Contact: - Rinse with water for at least 15 minutes - Remove contact lenses - Call an ophthalmologist immediately Exposure->Eye Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water - Call a physician or Poison Control Center immediately Exposure->Ingestion

Caption: Safe Handling and First Aid Workflow.

Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., Butyl rubber), and safety glasses with side-shields or goggles. A respirator is required if vapors or aerosols are generated.

Spill Response: In case of a spill, remove all ignition sources and evacuate the area.[2] Use spark-proof tools and explosion-proof equipment.[2] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation. Do not let the chemical enter drains.[2]

References

Navigating Isotopic Purity: A Technical Guide to Commercially Available tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, such as tert-Butylamine-d9 Hydrobromide, are of paramount importance in pharmaceutical research and development. Their applications range from use as internal standards in pharmacokinetic studies to the development of deuterated drugs with potentially improved metabolic profiles. The precise isotopic purity of these compounds is a critical parameter that directly impacts the accuracy of experimental results and the quality of drug products. This technical guide provides an in-depth analysis of the isotopic purity of commercially available tert-Butylamine-d9 Hydrobromide, detailing the analytical methodologies used for its determination and presenting a summary of available commercial specifications.

Isotopic Purity of Commercial tert-Butylamine-d9 Hydrobromide

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium (B1214612). For tert-Butylamine-d9 Hydrobromide, this ideally means all nine hydrogen atoms of the tert-butyl group are deuterium atoms. However, complete deuteration is practically challenging, and commercial batches will contain a distribution of isotopologues (molecules with different numbers of deuterium atoms).

A survey of commercially available tert-Butylamine-d9 and its hydrobromide salt from various suppliers indicates a consistently high level of isotopic enrichment. The data is summarized in the table below. It is important to note that while some suppliers provide specifications for the free amine, this is a strong indicator of the purity of the hydrobromide salt, as the salt formation process does not alter the isotopic composition of the tert-butyl group.

SupplierProduct NameCAS NumberStated Isotopic Purity (atom % D)
Sigma-Aldrichtert-Butyl-d9-amine6045-08-598[1]
CDN Isotopes2-tert-Butylamino-d9-4-chloro-6- cyclopropylamino-1,3,5-triazine1189419-70-299[2]
LGC Standardstert-Butyl-d9-amine6045-08-5Not explicitly stated, Certificate of Analysis available[3]
Santa Cruz Biotechnologytert-Butyl-d9-amine6045-08-5Not explicitly stated, refer to Certificate of Analysis[4]
MedChemExpresstert-Butylamine-d9 HydrobromideNot specifiedNot explicitly stated, Certificate of Analysis available[5]

Note: "atom % D" refers to the percentage of deuterium atoms at the labeled positions. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise isotopic purity values.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like tert-Butylamine-d9 Hydrobromide primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of chemical compounds. For deuterated molecules, both ¹H (proton) and ²H (deuterium) NMR are employed to determine the extent of deuteration.

¹H NMR Protocol:

  • Sample Preparation: Accurately weigh a known amount of tert-Butylamine-d9 Hydrobromide and dissolve it in a suitable deuterated solvent (e.g., Methanol-d4, Deuterium Oxide).

  • Internal Standard: Add a known amount of a non-deuterated internal standard with a well-resolved proton signal that does not overlap with any residual proton signals of the analyte.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation: Integrate the area of the residual proton signals corresponding to the tert-butyl group and the signal of the internal standard. The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the known amount of the internal standard.

²H NMR Protocol:

  • Sample Preparation: Dissolve a known amount of tert-Butylamine-d9 Hydrobromide in a protonated solvent (e.g., Methanol, Water).

  • Data Acquisition: Acquire the ²H NMR spectrum. As the natural abundance of deuterium is low, a higher concentration and more scans may be necessary compared to ¹H NMR.

  • Data Processing and Analysis: Process the spectrum as described for ¹H NMR. The presence of a strong signal corresponding to the chemical shift of the tert-butyl group confirms the high level of deuteration. The relative integrals of any other deuterium signals can provide information about the distribution of deuterium in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample & Add Internal Standard Acquire Acquire NMR Spectrum Prep->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate

NMR Experimental Workflow for Isotopic Purity Determination.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is particularly well-suited for determining the distribution of isotopologues in a deuterated sample.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of tert-Butylamine-d9 Hydrobromide in a suitable volatile solvent (e.g., methanol/water).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for this type of compound.

  • Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring high resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Identify the molecular ion peak for the fully deuterated species (d9).

    • Identify and quantify the peaks corresponding to the lower isotopologues (d8, d7, etc.).

    • The relative abundance of each isotopologue peak is used to calculate the overall isotopic purity.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Prep_MS Prepare Dilute Solution Acquire_MS Infuse & Acquire HRMS Spectrum Prep_MS->Acquire_MS Identify Identify Isotopologue Peaks Acquire_MS->Identify Quantify Quantify Relative Abundance Identify->Quantify Calculate_MS Calculate Isotopic Purity Quantify->Calculate_MS

Mass Spectrometry Workflow for Isotopic Purity Determination.

Logical Relationship between NMR and MS in Purity Assessment

NMR and MS provide complementary information for a comprehensive assessment of isotopic purity.

Purity_Assessment_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_result Final Assessment NMR NMR Spectroscopy NMR_Info Overall Deuteration Level & Positional Information NMR->NMR_Info MS Mass Spectrometry MS_Info Isotopologue Distribution MS->MS_Info Purity Comprehensive Isotopic Purity Profile NMR_Info->Purity MS_Info->Purity

Complementary Roles of NMR and MS in Isotopic Purity Assessment.

Conclusion

The isotopic purity of commercially available tert-Butylamine-d9 Hydrobromide is generally high, with suppliers typically specifying enrichments of 98 atom % D or greater. However, for applications requiring the highest level of accuracy, it is imperative for researchers to consult the lot-specific certificate of analysis. The combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the precise determination of isotopic purity, ensuring the reliability and reproducibility of experimental data in research, and the quality and consistency of deuterated compounds in drug development.

References

The Subtle Power of a Neutron: A Technical Guide to the Natural Abundance of Deuterium and Its Transformative Role in Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) (²H or D), the stable, non-radioactive heavy isotope of hydrogen, has emerged from a position of relative obscurity to become a pivotal tool in modern scientific research, particularly within the realms of drug discovery and development. Though chemically similar to its lighter counterpart, protium (B1232500) (¹H), the doubling of its mass imparts unique physicochemical properties that can be harnessed to elucidate reaction mechanisms, trace metabolic pathways, and significantly improve the pharmacokinetic profiles of therapeutic agents. This in-depth technical guide explores the natural abundance of deuterium, its fundamental properties, and its increasingly vital role in the synthesis and application of labeled compounds.

The Natural Abundance of Deuterium

Deuterium is a naturally occurring isotope, with its abundance varying slightly across different terrestrial and extraterrestrial environments. On Earth, it is most commonly found in the form of semi-heavy water (HDO) within oceans, which serve as the primary reservoir.[1] The standard for measuring deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW).[2]

Table 1: Natural Abundance of Deuterium in Various Environments

EnvironmentAbundance (atom % of Hydrogen)Parts Per Million (ppm)Reference
Earth's Oceans (VSMOW)~0.0156%~156[2][3]
Earth (Overall)~0.0115%~115[3]
Human BodyNot explicitly quantified, but reflects dietary and water intake-
CometsElevated ratio similar to Earth's oceans~156[2]
Jupiter's Atmosphere~0.0026%~26[2]
Interstellar Medium~0.0015%~15[2]

The slight variations in natural abundance are of significant interest in fields like hydrology and climatology, where they can be used to trace the origin and history of water sources.[1]

The Deuterium Kinetic Isotope Effect (KIE): A Cornerstone of Its Utility

The primary reason for the growing importance of deuterium in drug development is the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond.[4] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[4] This effect is particularly pronounced in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs.[5][6]

Table 2: Typical Deuterium Kinetic Isotope Effect (KIE) Values in Drug Metabolism

Metabolic ReactionTypical kH/kD RangeSignificanceReference
Aliphatic Hydroxylation2 - 10Significant slowing of metabolism[4]
N-dealkylation2 - 8Can be a major metabolic pathway[4]
O-dealkylation2 - 7Common metabolic route for many drugs[4]
Aromatic Hydroxylation0.95 - 1.27Minimal KIE, suggesting a different rate-determining step[5]

By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down the rate of metabolic clearance, thereby improving a drug's pharmacokinetic profile.[3][7] This can lead to several therapeutic advantages, including:

  • Increased half-life and exposure: Allowing for less frequent dosing.[3]

  • Reduced formation of toxic metabolites: Enhancing the safety profile of a drug.[]

  • Improved bioavailability: More of the drug reaches the systemic circulation.

Applications of Deuterium-Labeled Compounds

The unique properties of deuterium have led to its widespread use in various scientific disciplines.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Deuterium-labeled compounds are invaluable tools in DMPK studies. They can be used as tracers to elucidate metabolic pathways and quantify the contribution of different clearance mechanisms.[9] By co-administering a deuterated and non-deuterated version of a drug (a "cassette" dose), researchers can simultaneously assess the pharmacokinetics of both parent and metabolite.

Mechanistic Elucidation

The KIE provides a powerful method for investigating reaction mechanisms.[5] By measuring the change in reaction rate upon isotopic substitution, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction.

Internal Standards in Mass Spectrometry

Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry-based assays. Since they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at the beginning of the workflow to correct for variations in sample preparation, extraction, and instrument response, leading to highly accurate and precise quantification.

Metabolic Imaging

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that uses deuterium-labeled substrates, such as [6,6-²H₂]-glucose, to map metabolic pathways in vivo. This technique allows for the real-time visualization of metabolic fluxes and has significant potential in cancer research and the study of metabolic diseases.

Experimental Protocols

General Protocol for Palladium-Catalyzed Hydrogen-Deuterium (H/D) Exchange

This protocol describes a common method for introducing deuterium into organic molecules.

Materials:

  • Substrate (aromatic or other compound with exchangeable protons)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Deuterium oxide (D₂O) or Deuterium gas (D₂)

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Reaction vessel (e.g., round-bottom flask, autoclave)

  • Stirring apparatus

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a suitable reaction vessel, combine the substrate and the Pd/C catalyst.

  • Evacuate the vessel and backfill with an inert gas three times to remove any air.

  • Add the anhydrous solvent to dissolve or suspend the substrate.

  • Introduce the deuterium source. If using D₂O, add it directly to the reaction mixture. If using D₂ gas, evacuate the vessel again and backfill with D₂.

  • Stir the reaction mixture vigorously at the desired temperature (room temperature to elevated temperatures may be required).

  • Monitor the progress of the reaction by taking aliquots and analyzing them using techniques such as ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Upon completion, cool the reaction to room temperature and carefully vent any excess D₂ gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

  • Purify the product using appropriate techniques such as column chromatography, recrystallization, or distillation.

  • Characterize the final product using ¹H NMR, ²H NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Protocol for Deuterium NMR (²H NMR) Spectroscopy

²H NMR is a crucial technique for characterizing deuterated compounds.

Instrumentation:

  • High-field NMR spectrometer equipped for ²H detection.

Sample Preparation:

  • Dissolve the deuterated compound in a suitable non-deuterated solvent (e.g., CHCl₃, DMSO). The use of a non-deuterated solvent is important to avoid a large solvent signal that would overwhelm the analyte signals.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • If the sample is in a non-deuterated solvent, the instrument will need to be run in unlocked mode. Shimming can be performed manually by observing the FID or by using a gradient shimming routine on the residual proton signal of the solvent.

  • Set the appropriate acquisition parameters for ²H NMR, including the spectral width, number of scans, and relaxation delay. The chemical shifts in ²H NMR are identical to those in ¹H NMR.

  • Acquire the ²H NMR spectrum.

Data Processing and Analysis:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative abundance of deuterium at different positions in the molecule.

  • The isotopic enrichment can be calculated by comparing the integrals of the deuterated positions to a known internal standard or by using quantitative NMR techniques.

Protocol for Mass Spectrometry Analysis of Deuterated Compounds

Mass spectrometry is a highly sensitive method for determining the degree of deuterium incorporation.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS/MS, GC-MS, HRMS).

Sample Preparation:

  • Prepare a dilute solution of the deuterated compound in a suitable solvent.

  • For LC-MS analysis, use a mobile phase that is compatible with the ionization source.

  • For GC-MS analysis, the compound may need to be derivatized to improve its volatility.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • For quantitative analysis using a deuterated internal standard, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

Data Analysis:

  • Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • The number of deuterium atoms incorporated can be determined by the mass shift compared to the non-deuterated analogue.

  • The isotopic purity can be calculated from the relative intensities of the isotopic peaks in the mass spectrum.

  • For quantitative analysis, the ratio of the peak area of the analyte to the peak area of the deuterated internal standard is used to determine the concentration of the analyte in the sample.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the use of deuterium-labeled compounds.

glycolysis_deuterium_tracing Tracing Deuterium in Glycolysis cluster_glucose_uptake Glucose Uptake & Phosphorylation cluster_glycolysis_core Glycolysis Core Pathway cluster_downstream Downstream Metabolism Glucose_D7 [6,6-²H₂]-Glucose (or other deuterated glucose) G6P_D Glucose-6-Phosphate-d Glucose_D7->G6P_D Hexokinase (ATP -> ADP) F6P_D Fructose-6-Phosphate-d G6P_D->F6P_D Phosphoglucose Isomerase F16BP_D Fructose-1,6-Bisphosphate-d F6P_D->F16BP_D Phosphofructokinase (ATP -> ADP) G3P_D Glyceraldehyde-3-Phosphate-d F16BP_D->G3P_D DHAP_D Dihydroxyacetone Phosphate-d F16BP_D->DHAP_D BPG_D 1,3-Bisphosphoglycerate-d G3P_D->BPG_D G3P Dehydrogenase (NAD+ -> NADH) DHAP_D->G3P_D PEP_D Phosphoenolpyruvate-d BPG_D->PEP_D Multiple Steps (2 ATP produced) Pyruvate_D Pyruvate-d PEP_D->Pyruvate_D Pyruvate Kinase (ADP -> ATP) Lactate_D Lactate-d Pyruvate_D->Lactate_D Lactate Dehydrogenase (Anaerobic) TCA_Cycle TCA Cycle Pyruvate_D->TCA_Cycle Pyruvate Dehydrogenase (Aerobic)

Caption: Tracing Deuterium through the Glycolysis Pathway.

deuterated_drug_dev_workflow Workflow for Deuterated Drug Development cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Lead_ID Identify Lead Compound & Metabolic 'Hotspots' Deuteration_Strategy Design Deuteration Strategy Lead_ID->Deuteration_Strategy Synthesis Synthesize Deuterated Analogues Deuteration_Strategy->Synthesis Analysis Analytical Characterization (NMR, MS) Synthesis->Analysis In_Vitro In Vitro Metabolic Stability (Microsomes, Hepatocytes) Analysis->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (PK) (Rodent models) In_Vitro->In_Vivo_PK Tox_Studies Toxicology Studies In_Vivo_PK->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND Phase_I Phase I Clinical Trials (Safety & PK in humans) IND->Phase_I Phase_II_III Phase II & III Clinical Trials (Efficacy & Safety) Phase_I->Phase_II_III NDA New Drug Application (NDA) Phase_II_III->NDA

Caption: A Generalized Workflow for Deuterated Drug Development.

kie_cyp450_metabolism Kinetic Isotope Effect in CYP450 Metabolism cluster_non_deuterated Non-Deuterated Drug (R-H) cluster_deuterated Deuterated Drug (R-D) cluster_kie Kinetic Isotope Effect Drug_H Drug-H Metabolite_H Metabolite-OH Drug_H->Metabolite_H CYP450 Enzyme (Rate = kH) Drug_D Drug-D KIE_Result kH > kD (Slower Metabolism) Metabolite_D Metabolite-OH Drug_D->Metabolite_D CYP450 Enzyme (Rate = kD)

Caption: The Kinetic Isotope Effect in CYP450-Mediated Drug Metabolism.

Conclusion

The subtle substitution of a hydrogen atom with its heavier, stable isotope, deuterium, offers a powerful and versatile tool for modern scientific research. From its fundamental role in elucidating reaction mechanisms to its transformative impact on drug development, the applications of deuterium-labeled compounds are continually expanding. A thorough understanding of the natural abundance of deuterium, the principles of the kinetic isotope effect, and the practical methodologies for the synthesis and analysis of deuterated molecules is essential for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this remarkable isotope. As analytical techniques become more sensitive and synthetic methods more sophisticated, the role of deuterium in advancing our understanding of complex biological systems and in the creation of safer, more effective medicines is set to grow even further.

References

Methodological & Application

Application Note: Quantitative Analysis of tert-Butylamine in Biological Matrices using LC-MS with tert-Butylamine-d9 Hydrobromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of tert-butylamine (B42293) in biological matrices, such as plasma or urine, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs tert-Butylamine-d9 Hydrobromide as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] A Hydrophilic Interaction Liquid Chromatography (HILIC) method is detailed for the effective retention and separation of the highly polar tert-butylamine. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, toxicological assessments, or other research applications involving the quantification of small polar amines.

Introduction

tert-Butylamine is a primary aliphatic amine used in various industrial and pharmaceutical applications.[2] Accurate quantification of tert-butylamine in biological samples is crucial for understanding its pharmacokinetic profile and potential toxicity. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the preferred technique for bioanalytical studies due to its high sensitivity and specificity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of high-quality quantitative LC-MS analysis.[4] A SIL-IS, such as tert-Butylamine-d9 Hydrobromide, is chemically and physically almost identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the effective normalization of any variations, leading to more accurate and precise results.[1] Deuterated internal standards are widely used to compensate for measurement errors that could arise from ion suppression or enhancement.[3]

This application note provides a detailed protocol for the extraction of tert-butylamine from a biological matrix and its subsequent analysis by HILIC-MS/MS, using tert-Butylamine-d9 Hydrobromide as the internal standard.

Experimental Protocols

Materials and Reagents
Standard and Internal Standard Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve tert-butylamine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve tert-Butylamine-d9 Hydrobromide in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed for the separation of the polar analyte.

Table 1: LC Parameters

ParameterValue
LC System Agilent 1290 Infinity II LC or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)%B
0.095
2.570
2.650
3.550
3.695
5.095

Table 3: MS/MS Parameters

ParameterValue
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
tert-Butylamine74.158.15010
tert-Butylamine-d983.266.25012

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The use of tert-Butylamine-d9 Hydrobromide as an internal standard allows for the construction of a reliable calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 5: Representative Calibration Curve Data

Analyte Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,320,00050,10026.347

A linear regression of the calibration curve typically yields a correlation coefficient (r²) > 0.99.

Table 6: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90-110%
Matrix Effect Compensated by IS

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard (tert-Butylamine-d9) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection HILIC-MS/MS Injection reconstitute->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of tert-Butylamine calibration->quantification

Caption: Experimental workflow for the quantitative analysis of tert-Butylamine.

Conclusion

The described HILIC-MS/MS method utilizing tert-Butylamine-d9 Hydrobromide as an internal standard provides a sensitive, specific, and reliable approach for the quantification of tert-butylamine in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data accuracy and precision, making this method well-suited for demanding research and development applications.

References

Protocol for the Preparation of a Tert-Butylamine-d9 Hydrobromide Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Tert-Butylamine-d9 hydrobromide is a deuterated stable isotope-labeled compound commonly utilized as an internal standard in quantitative analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is a well-established technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response. This document provides a detailed protocol for the preparation of a stock solution of tert-Butylamine-d9 Hydrobromide for research, development, and quality control applications.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with experience in analytical chemistry and laboratory procedures.

Physicochemical and Safety Data

A summary of the relevant physicochemical properties and safety information for tert-Butylamine-d9 Hydrobromide is provided in the tables below.

Table 1: Physicochemical Properties of Tert-Butylamine-d9 Hydrobromide

PropertyValue
Molecular Formula C₄H₃D₉BrN
Molecular Weight 163.10 g/mol
Appearance White to almost white powder or crystals
Solubility Soluble in water. The non-deuterated form is miscible with water and alcohol.

Data sourced from multiple chemical suppliers and databases.

Table 2: Safety and Handling Precautions

HazardPrecaution
Irritant Causes skin and eye irritation.[2]
Hygroscopic Substance absorbs moisture from the air.[2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[2]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.
Storage Store in a tightly sealed container in a cool, dry, and dark place.[3] For long-term stability, storage at -20°C is recommended.[4] Store under an inert atmosphere.[2][4]

Experimental Protocol

This protocol outlines the steps for preparing a 1 mg/mL stock solution of tert-Butylamine-d9 Hydrobromide. This concentration is a common starting point for the preparation of working solutions for analytical standards.

Materials and Equipment

  • tert-Butylamine-d9 Hydrobromide (solid)

  • High-purity solvent (e.g., methanol, ethanol, or deionized water)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vial with a screw cap for storage

Workflow Diagram

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization and Storage A Tare analytical balance with weighing paper B Weigh 10 mg of tert-Butylamine-d9 Hydrobromide A->B C Record the exact mass B->C D Quantitatively transfer the solid to a 10 mL volumetric flask C->D E Add ~7 mL of solvent (e.g., methanol) D->E F Vortex or sonicate until fully dissolved E->F G Bring the solution to the final volume with the solvent F->G H Cap the flask and invert several times to mix G->H I Transfer the stock solution to a labeled amber vial H->I J Store at -20°C for long-term use I->J

References

Applications of Deuterated Standards in Quantitative Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Deuterated internal standards are widely recognized as the gold standard for quantification in complex matrices such as plasma, urine, and tissue extracts.[1][2][3] A deuterated standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4] This subtle mass modification allows the standard to be differentiated from the endogenous analyte by the mass spectrometer, while ensuring its chemical and physical properties remain nearly identical.[1][5] This similarity is the key to their effectiveness, as they co-elute with the analyte during chromatography and experience the same effects during sample preparation and ionization.[2][6]

The primary advantage of using deuterated standards is their ability to compensate for various sources of analytical error, including:

  • Sample Preparation Variability: Losses can occur during extraction, precipitation, and reconstitution steps. Since the deuterated standard is added at the beginning of the process, it experiences the same losses as the analyte, ensuring the ratio between them remains constant.[7]

  • Matrix Effects: Complex biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[3] Because the deuterated standard has the same physicochemical properties, it is affected by the matrix in the same way as the analyte, allowing for accurate correction.[5][7]

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time can affect results. By calculating the analyte-to-internal standard signal ratio, these fluctuations are effectively normalized.[3][8]

Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated standards is a form of isotope dilution, a powerful analytical technique. A known amount of the deuterated internal standard is added to every sample, calibrator, and quality control (QC) sample. The mass spectrometer then measures the signal response for both the native analyte and the deuterated standard. Quantification is based on the ratio of the analyte's signal to the standard's signal, which is then plotted against the analyte concentration in the calibration standards to generate a calibration curve. This ratiometric approach significantly improves the accuracy and precision of the measurement.[8]

Application Note 1: Therapeutic Drug Monitoring of Immunosuppressants

Context: Therapeutic drug monitoring (TDM) is crucial for immunosuppressive drugs used in organ transplant patients to prevent rejection while avoiding toxicity.[9] LC-MS/MS with deuterated internal standards is a highly specific and sensitive method for this purpose.

Analyte Example: Tacrolimus, Sirolimus, Everolimus, Cyclosporine A.

Internal Standards: Deuterated versions of each drug (e.g., Tacrolimus-d4, Sirolimus-d3, Everolimus-d4, Cyclosporine A-d12).

Methodology Overview: A key challenge in analyzing these drugs is their presence in whole blood, a complex matrix. A robust sample preparation method is required to extract the analytes and minimize matrix effects.[9] Protein precipitation is a common technique used, often with a mixture of zinc sulfate (B86663) and an organic solvent like methanol (B129727) or acetonitrile (B52724), to efficiently remove proteins and release the drugs.[9] The deuterated internal standards are added prior to this step to account for any variability in the extraction efficiency. Following extraction, the samples are analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, where specific mass transitions for each analyte and its corresponding deuterated standard are monitored.

Quantitative Data Summary: The use of deuterated standards allows for the development of highly linear, accurate, and precise assays that meet clinical requirements.[9]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
Tacrolimus1.0 - 501.095 - 105< 10
Sirolimus1.0 - 501.094 - 106< 11
Everolimus1.0 - 501.096 - 104< 9
Cyclosporine A25 - 15002593 - 107< 12

Table 1: Typical performance characteristics for an LC-MS/MS assay for immunosuppressants using deuterated internal standards. Data is representative of typical assay validation results.

Application Note 2: Absolute Quantification in Proteomics

Context: While relative quantification is common in proteomics, absolute quantification (determining the exact amount of a protein in a sample) is essential for understanding protein stoichiometry in complexes, validating biomarkers, and building systems biology models.[10][11] This can be achieved using stable isotope-labeled peptides as internal standards.

Analyte Example: Target protein of interest.

Internal Standard: A synthetic, purified peptide corresponding to a unique tryptic peptide from the target protein, but containing one or more heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).

Methodology Overview: A known amount of the heavy-labeled synthetic peptide is spiked into the biological sample after protein extraction but before enzymatic digestion (if using a labeled protein standard) or after digestion (if using a labeled peptide standard).[12] The sample is then processed, which may include reduction, alkylation, and digestion with an enzyme like trypsin. The resulting peptide mixture is analyzed by LC-MS/MS. The signal intensity of the endogenous "light" peptide is compared to the signal intensity of the spiked-in "heavy" peptide to calculate the absolute concentration of the original protein.

Quantitative Data Summary: This method allows for the precise determination of protein copy number or molar concentration in a sample.

Target ProteinSample MatrixMeasured Concentration (fmol/µg total protein)Method
Cytokine AHuman Plasma150.5 ± 12.1LC-MRM-MS
Kinase BCell Lysate85.2 ± 7.8LC-MRM-MS
Transporter CTissue Homogenate210.9 ± 25.4LC-MRM-MS

Table 2: Example data for the absolute quantification of three different proteins in various matrices using stable isotope-labeled peptide standards. Data is illustrative.

Protocols

Protocol 1: Quantification of a Small Molecule Drug (e.g., Olmesartan) in Human Plasma

This protocol describes a general method for the quantification of a small molecule drug in human plasma using a deuterated internal standard and liquid-liquid extraction (LLE).

1. Materials and Reagents

  • Human plasma (K₂EDTA)

  • Olmesartan (B1677269) (analyte)

  • Olmesartan-d₆ (deuterated internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Diethyl ether

  • Dichloromethane

  • Microcentrifuge tubes (1.5 mL)

  • C18 analytical column for LC

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olmesartan and Olmesartan-d₆ in methanol.

  • Working Calibrator Solutions: Serially dilute the Olmesartan stock solution with a 50:50 mixture of methanol and water to prepare a series of working calibrator solutions (e.g., covering a range of 10 to 10,000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Olmesartan-d₆ stock solution with a 50:50 mixture of methanol and water.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: Aliquot 100 µL of human plasma (calibrators, QCs, and unknown samples) into labeled 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 20 µL of the Olmesartan-d₆ internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.

  • Vortexing: Briefly vortex each tube for 10 seconds.

  • Liquid-Liquid Extraction: Add 800 µL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30, v/v).

  • Mixing: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer into a clean set of labeled tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes to pellet any particulates.

  • Transfer: Transfer the supernatant to LC-MS vials for analysis.

4. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Injection Volume: 5 µL.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both olmesartan and olmesartan-d₆.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Aliquot Sample (Plasma, Urine, etc.) spike 2. Spike with Deuterated Internal Standard (IS) sample->spike Add known amount of IS extract 3. Extraction (Precipitation, LLE, or SPE) spike->extract Remove interferences evap 4. Evaporate & Reconstitute extract->evap Concentrate sample lcms 5. LC-MS/MS Analysis evap->lcms data 6. Data Processing lcms->data Measure peak areas (Analyte & IS) quant 7. Quantification data->quant Calculate Area Ratio (Analyte / IS)

Caption: General experimental workflow for quantitative analysis using deuterated standards.

G Analyte Analyte Ratio Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Deuterated IS IS->Ratio Variability Sources of Analytical Variability (Sample Loss, Matrix Effects, Injection Volume) Variability->Analyte Affects Signal Variability->IS Affects Signal Equally Result Accurate & Precise Quantification Ratio->Result Normalizes Variability

Caption: Logical diagram illustrating how deuterated standards correct for analytical variability.

G cluster_pk Pharmacokinetic Study Workflow dosing 1. Dose Subject with Drug sampling 2. Collect Blood Samples (Time Course) dosing->sampling prep 3. Plasma Preparation & Spiking with Deuterated IS sampling->prep extract 4. Analyte Extraction (e.g., Protein Precipitation) prep->extract analysis 5. LC-MS/MS Analysis extract->analysis curve 6. Generate Concentration vs. Time Curve analysis->curve

Caption: Workflow for a pharmacokinetic study using deuterated internal standards.

References

Application Notes and Protocols for tert-Butylamine-d9 Hydrobromide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug molecule is paramount. Stable isotope-labeled compounds are invaluable tools in these studies, serving as ideal internal standards for quantitative analysis by mass spectrometry.[1][2][3] tert-Butylamine-d9 Hydrobromide, a deuterated analog of tert-butylamine (B42293), offers a high degree of chemical similarity to its unlabeled counterpart, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection.

These application notes provide a comprehensive overview of the use of tert-Butylamine-d9 Hydrobromide as an internal standard in a hypothetical pharmacokinetic study of a drug containing a tert-butylamine moiety, such as perindopril (B612348) erbumine (tert-butylamine salt). The protocols outlined below are based on established bioanalytical methods and principles.

Rationale for Use in Pharmacokinetic Studies

Deuterium-labeled internal standards are the gold standard in LC-MS/MS-based bioanalysis for several key reasons:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: Losses during extraction and sample handling steps can be significant. As the deuterated standard is added at the beginning of the sample preparation process, it accounts for these variabilities.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the quantitative method are significantly improved.

Hypothetical Pharmacokinetic Study Design

This document will use the context of a bioequivalence study for a formulation containing perindopril tert-butylamine to illustrate the application. In such a study, the focus is on measuring the concentration of the active drug (perindopril) and its active metabolite (perindoprilat) over time to determine key pharmacokinetic parameters. While the tert-butylamine moiety itself is not the primary therapeutic agent, its quantification can be relevant for understanding the dissociation of the salt and for specific bioanalytical assays.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for perindopril after a single oral administration of a 4 mg perindopril tert-butylamine tablet. This data is presented to exemplify the type of information generated in such a study, for which tert-Butylamine-d9 Hydrobromide would serve as an essential tool for the accurate quantification of any released tert-butylamine.

ParameterGeometric Mean (Test Formulation)Geometric Mean (Reference Formulation)90% Confidence Interval for Ratio (Test/Reference)
Cmax (ng/mL) 65.267.592.86% - 106.81%
AUC0-t (ng·h/mL) 135.8137.298.44% - 102.88%
AUC0-∞ (ng·h/mL) 138.1139.598.48% - 103.02%

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Bioanalytical Method for tert-Butylamine Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of tert-butylamine in human plasma using tert-Butylamine-d9 Hydrobromide as an internal standard.

1.1. Materials and Reagents

  • tert-Butylamine (analyte)

  • tert-Butylamine-d9 Hydrobromide (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

1.2. Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, 50 x 2.1 mm, 3.5 µm)

1.3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tert-butylamine and tert-Butylamine-d9 Hydrobromide in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the tert-butylamine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the tert-Butylamine-d9 Hydrobromide stock solution in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and for low, medium, and high QC samples.

1.4. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL tert-Butylamine-d9 Hydrobromide).

  • Add 200 µL of 0.1% formic acid in water and vortex to mix.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and internal standard with 500 µL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

1.5. LC-MS/MS Conditions

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive ESI):

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • MRM Transitions:

      • tert-Butylamine: Precursor Ion (Q1) -> Product Ion (Q2) (specific m/z values to be determined during method development)

      • tert-Butylamine-d9: Precursor Ion (Q1) -> Product Ion (Q2) (specific m/z values to be determined during method development)

1.6. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, precision, accuracy, recovery, matrix effect, and stability.

Protocol for a Hypothetical In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic procedure for a pharmacokinetic study in rats to assess the plasma concentration-time profile of tert-butylamine following administration of a compound containing this moiety.

2.1. Animal Handling and Dosing

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: Administer the test compound (e.g., perindopril tert-butylamine) via oral gavage at a predetermined dose.

2.2. Blood Sampling

  • Collect blood samples (approximately 100 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Process the blood by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

2.3. Sample Analysis

  • Analyze the plasma samples for tert-butylamine concentrations using the validated LC-MS/MS method described above, with tert-Butylamine-d9 Hydrobromide as the internal standard.

2.4. Pharmacokinetic Analysis

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) from the plasma concentration-time data.

Visualizations

Experimental Workflow for Bioanalytical Sample Preparation

Bioanalytical Sample Preparation Workflow cluster_extraction Extraction & Cleanup plasma Plasma Sample (100 µL) is_spike Spike with tert-Butylamine-d9 HBr (IS) plasma->is_spike precipitation Protein Precipitation (e.g., with Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of tert-butylamine from plasma.

Logical Flow of a Pharmacokinetic Study

Pharmacokinetic Study Flow study_design Study Design & Protocol Approval dosing Drug Administration (e.g., Oral Gavage) study_design->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis Bioanalysis using LC-MS/MS (with tert-Butylamine-d9 HBr as IS) processing->analysis data_analysis Pharmacokinetic Data Analysis (Cmax, AUC, etc.) analysis->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Logical progression of a typical preclinical pharmacokinetic study.

Hypothetical Metabolic Pathway of a tert-Butyl Group

Metabolism of tert-Butyl Group parent Drug with tert-Butyl Group hydroxylation Hydroxylation (CYP-mediated) parent->hydroxylation Phase I alcohol_metabolite Hydroxy-tert-butyl Metabolite hydroxylation->alcohol_metabolite oxidation Further Oxidation alcohol_metabolite->oxidation Phase I acid_metabolite Carboxylic Acid Metabolite oxidation->acid_metabolite

Caption: General metabolic pathway for a tert-butyl moiety on a drug molecule.

References

Application Note: Accurate Quantification for Metabolic Flux Analysis Using tert-Butylamine-d9 Hydrobromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Metabolic Flux Analysis and the Need for Quantification

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By tracking the path of stable isotope tracers (like ¹³C-glucose or ¹⁵N-glutamine) through metabolic networks, MFA provides a detailed snapshot of cellular physiology.[2] This information is invaluable in fields such as metabolic engineering, drug development, and disease research.[3]

A cornerstone of accurate MFA is the precise quantification of absolute metabolite concentrations, particularly the consumption and secretion rates of compounds in the extracellular medium.[4] However, quantifying small molecules in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) is challenging.[5] Variability in sample preparation, analyte loss during extraction, and matrix effects during ionization can significantly compromise the accuracy and reproducibility of measurements.[6][7]

To overcome these challenges, Isotope Dilution Mass Spectrometry (IDMS) is employed. This technique uses a stable isotope-labeled internal standard (SIL-IS), which is a heavy-isotope version of the analyte of interest.[8][9] tert-Butylamine-d9 Hydrobromide is the deuterium-labeled isotopologue of tert-butylamine (B42293) and serves as an ideal internal standard for its precise quantification.[10] By adding a known quantity of the SIL-IS to samples at the beginning of the workflow, it experiences the same processing variations as the endogenous analyte, allowing for reliable correction and highly accurate quantification.[6][11]

Principle of Operation: Isotope Dilution

The core principle of using tert-Butylamine-d9 Hydrobromide is that it is chemically and physically almost identical to the unlabeled (d0) tert-butylamine.[12] It therefore co-elutes during chromatography and experiences the same extraction efficiency and ionization suppression or enhancement.[7] Because the mass spectrometer can easily distinguish between the light (d0) and heavy (d9) versions, the ratio of their signals is used for quantification. This ratio remains constant even if the absolute signal intensity changes due to sample loss or matrix effects, ensuring robust and accurate results.

Principle of Isotope Dilution using an Internal Standard cluster_sample Biological Sample cluster_is Internal Standard cluster_extraction Extraction & Processing cluster_analysis LC-MS Analysis Analyte Analyte (d0) Spike Spike known amount of IS into Sample IS IS (d9) Extract Metabolite Extraction (Potential for Analyte Loss) Spike->Extract LCMS Measure Peak Areas of Analyte (A_d0) and IS (A_d9) Extract->LCMS Ratio Calculate Ratio R = A_d0 / A_d9 LCMS->Ratio Quant Quantify Concentration [Analyte] ∝ R Ratio->Quant Experimental Workflow for MFA Quantification A 1. Cell Culture with Stable Isotope Tracer (e.g., ¹³C-Glucose) B 2. Sample Collection & Quenching A->B C 3. Addition of Internal Standard (tert-Butylamine-d9 HBr) B->C D 4. Metabolite Extraction (e.g., Cold Methanol) C->D E 5. Sample Centrifugation & Supernatant Collection D->E F 6. LC-MS/MS Analysis (SRM for d0/d9 pair) E->F G 7. Data Processing F->G H 8. Calculate Concentration using d0/d9 Ratio G->H I 9. Calculate Fluxes & Integrate into MFA Model H->I

References

Application Notes: Tracing Metabolic Pathways with tert-Butylamine-d9 Hydrobromide

Application Notes for Quantitative NMR (qNMR) using tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR with tert-Butylamine-d9 Hydrobromide

Quantitative Nuclear Magnetic Resonance (qNMR) is a highly precise analytical method for determining the concentration and purity of chemical compounds. As a primary analytical method, qNMR allows for the direct quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard.[1] This technique is particularly valuable in pharmaceutical development and quality control, as it does not require an identical reference standard for the analyte being quantified.[1]

Tert-Butylamine-d9 Hydrobromide serves as an excellent internal standard for ¹H qNMR. The extensive deuteration of the tert-butyl group minimizes its own proton signals, thereby reducing the potential for signal overlap with the analyte of interest.[2] The residual proton signal from the amine group provides a sharp, clear resonance for quantification.

Key Advantages:

  • Minimized Signal Overlap: The deuterated nature of the standard simplifies the ¹H NMR spectrum.

  • Chemical Stability: The hydrobromide salt form offers good stability for accurate weighing and storage.

  • Solubility: It is soluble in a variety of common deuterated solvents, including DMSO-d6, D₂O, and methanol-d4.

  • High Purity: Available in high isotopic and chemical purity, a critical requirement for a qNMR standard.[3]

Experimental Protocols

A successful qNMR experiment relies on meticulous sample preparation and optimized data acquisition parameters.

Materials and Equipment
  • Internal Standard: High-purity (>99%) tert-Butylamine-d9 Hydrobromide.

  • Analyte: The compound to be quantified.

  • Deuterated Solvent: Appropriate deuterated solvent (e.g., DMSO-d6, D₂O).

  • NMR Spectrometer: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Analytical Balance: With a readability of at least 0.01 mg.

  • Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation Protocol

The accuracy of qNMR is highly dependent on the precision of sample preparation.

  • Weighing: Accurately weigh 5-10 mg of tert-Butylamine-d9 Hydrobromide into a clean, dry vial.[1] Record the mass precisely. In the same vial, accurately weigh the analyte to achieve a molar ratio between 0.5 and 2 with the internal standard.[1]

  • Dissolution: Add a precise volume of the selected deuterated solvent to the vial. Ensure complete dissolution by vortexing or brief sonication.

  • Transfer: Transfer the solution to a high-precision NMR tube.

NMR Data Acquisition

Optimization of acquisition parameters is crucial for accurate quantification.

  • Pulse Program: A standard single-pulse excitation program should be used.

  • Temperature: Maintain a constant temperature (e.g., 25 °C) throughout the experiment.

  • Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all relevant protons, the relaxation delay should be set to at least 5-7 times the longest T₁ relaxation time of the signals being integrated.[1] For small molecules, a delay of 30-60 seconds is often sufficient.

  • Pulse Angle: A 90° pulse angle should be accurately calibrated and used to maximize the signal.

  • Acquisition Time: An acquisition time of at least 3 seconds is recommended for good digital resolution.[1]

  • Number of Scans: The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]

Data Processing and Analysis
  • Processing: Apply an exponential window function with a line broadening of 0.1 - 0.3 Hz. After Fourier transformation, carefully phase the spectrum and perform a baseline correction.[1]

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the tert-Butylamine-d9 Hydrobromide internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (wt%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS

    Where:

    • I : Integral of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • m : mass

    • P : Purity of the internal standard

    • analyte: refers to the analyte

    • IS: refers to the internal standard

Data Presentation

The following tables present hypothetical but representative data for the qNMR analysis of a fictional active pharmaceutical ingredient (API), "Compound A," using tert-Butylamine-d9 Hydrobromide as the internal standard.

Table 1: qNMR Experimental Parameters

ParameterSetting
Spectrometer Frequency500 MHz
Internal Standard (IS)tert-Butylamine-d9 Hydrobromide (MW: 163.10 g/mol , Purity: 99.8%)
AnalyteCompound A (MW: 412.5 g/mol )
SolventDMSO-d6
Temperature298 K
Relaxation Delay (d1)60 s
Number of Scans (ns)32

Table 2: Gravimetric and Integration Data

Sample IDMass of Compound A (mg)Mass of IS (mg)Integral of Compound A (N=1H)Integral of IS (N=2H)
120.1510.051.001.15
220.2210.111.021.18
320.1810.081.011.16

Table 3: Calculated Purity of Compound A

Sample IDCalculated Purity (wt%)
199.3
299.1
399.4
Average Purity 99.3%
Relative Standard Deviation 0.15%

Visual Representations

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing and Analysis weigh Accurate Weighing of Analyte and Internal Standard dissolve Dissolution in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer params Set Optimized qNMR Parameters transfer->params acquire Acquire 1H Spectrum params->acquire process Spectral Processing acquire->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate report Final Purity Report calculate->report

Caption: A typical workflow for a qNMR experiment.

chemical_structure cluster_main tert-Butylamine-d9 Hydrobromide C_center C CD3_1 CD₃ C_center->CD3_1 CD3_2 CD₃ C_center->CD3_2 CD3_3 CD₃ C_center->CD3_3 NH3_Br ⁺NH₃ Br⁻ C_center->NH3_Br logical_relationship cluster_inputs Core Inputs cluster_conditions Critical Conditions cluster_outputs Primary Outputs qnmr_assay qNMR Purity Assay purity Analyte Purity (wt%) qnmr_assay->purity uncertainty Measurement Uncertainty qnmr_assay->uncertainty analyte Analyte analyte->qnmr_assay internal_standard tert-Butylamine-d9 HBr internal_standard->qnmr_assay mass Accurate Mass Determination mass->qnmr_assay relaxation Full Spin-Lattice Relaxation relaxation->qnmr_assay sn_ratio High Signal-to-Noise Ratio sn_ratio->qnmr_assay

References

Application Notes and Protocols for the Derivatization of Primary Amines and Quantification by GC-MS using tert-Butylamine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, primary amines often exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites in the GC system, leading to peak tailing and poor sensitivity. Chemical derivatization is a common strategy to overcome these limitations by converting the polar primary amine group into a less polar, more volatile, and thermally stable derivative.[1]

For accurate quantification using GC-MS, especially in complex matrices such as biological fluids or pharmaceutical formulations, the use of a stable isotope-labeled internal standard is the gold standard.[2] These internal standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). They co-elute with the analyte and experience similar extraction, derivatization, and ionization efficiencies, thus correcting for variations in sample preparation and instrument response.

This document provides a detailed protocol for the derivatization of primary amines and their subsequent quantitative analysis by GC-MS, utilizing tert-Butylamine-d9 as an internal standard. While tert-Butylamine-d9 itself is not a derivatizing agent, its deuterated nature makes it an excellent internal standard for methods involving the analysis of primary amines, particularly for ensuring the accuracy and precision of quantification.

Principle of the Method

The overall workflow involves the following key steps:

  • Sample Preparation: The sample containing the primary amine analyte is prepared, and a known amount of the internal standard, tert-Butylamine-d9, is added.

  • Derivatization: A suitable derivatizing reagent is added to the sample to react with the primary amine group of both the analyte and any endogenous tert-butylamine, forming more volatile and thermally stable derivatives. A common and effective derivatizing agent for primary amines is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The derivatized analyte and the internal standard are separated on a GC column and detected by the mass spectrometer.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Primary amine analyte standard

  • tert-Butylamine-d9 (Internal Standard, IS)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (B1210297) (or other suitable solvent, GC grade)

  • Anhydrous sodium sulfate

  • Sample vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the primary amine standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of tert-Butylamine-d9 and dissolve it in 10 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, formulation blank) with appropriate volumes of the analyte stock solution to achieve the desired concentration range. Add a constant, known amount of the tert-Butylamine-d9 internal standard solution to each calibration standard and quality control sample.

Sample Preparation and Derivatization Protocol (Example with a liquid sample)
  • Pipette 100 µL of the sample (calibration standard, quality control, or unknown) into a 2 mL glass vial.

  • Add 10 µL of the tert-Butylamine-d9 internal standard working solution.

  • Vortex briefly to mix.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40 °C).

  • To the dry residue, add 50 µL of MSTFA and 50 µL of anhydrous pyridine.

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific analyte and instrument.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analyte and the internal standard.

Example for a Trimethylsilyl (TMS) derivative of a hypothetical primary amine and tert-Butylamine-d9:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Analyte-TMS[M-15]+[M]+•, other characteristic fragments
tert-Butylamine-d9-TMS155 ([M-15]+)170 ([M]+•)

Note: The exact m/z values will need to be determined by analyzing the mass spectra of the derivatized standards. The [M-15]+ fragment is often a prominent ion for TMS derivatives, corresponding to the loss of a methyl group.

Data Presentation

The quantitative data should be summarized in a clear and structured table to allow for easy comparison of results.

Table 1: Calibration Curve Data for a Primary Amine Analyte
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234450,1230.034
578,910455,6780.173
10155,432448,9010.346
25390,123452,3450.862
50785,678451,1111.742
1001,560,987449,8763.470

A calibration curve would then be constructed by plotting the Peak Area Ratio against the Concentration, and a linear regression analysis would be performed.

Table 2: Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low54.9298.44.5
Medium2525.8103.23.1
High7573.998.52.8

Visualizations

Derivatization and Analysis Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing Primary Amine Add_IS Add tert-Butylamine-d9 (Internal Standard) Sample->Add_IS Spiking Dry_Down Evaporate to Dryness Add_IS->Dry_Down Add_Reagents Add MSTFA and Pyridine Dry_Down->Add_Reagents Heat Heat at 70°C Add_Reagents->Heat Reaction Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

Caption: Workflow for the derivatization of primary amines and quantification by GC-MS.

Logical Relationship of Components in Quantitative Analysis

Quantitative_Analysis Analyte Primary Amine Analyte Deriv_Analyte Derivatized Analyte Analyte->Deriv_Analyte Reacts with IS tert-Butylamine-d9 (Internal Standard) Deriv_IS Derivatized Internal Standard IS->Deriv_IS Reacts with Deriv_Reagent Derivatizing Agent (e.g., MSTFA) Deriv_Reagent->Deriv_Analyte Deriv_Reagent->Deriv_IS GC_Separation GC Separation (Co-elution) Deriv_Analyte->GC_Separation Deriv_IS->GC_Separation MS_Detection MS Detection (Different m/z) GC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Relationship of components in the quantitative GC-MS analysis.

Conclusion

The use of tert-Butylamine-d9 as an internal standard provides a robust and reliable method for the quantitative analysis of primary amines by GC-MS. The described derivatization protocol using MSTFA effectively improves the chromatographic properties of primary amines, enabling sensitive and accurate quantification. This methodology is broadly applicable in various fields, including pharmaceutical analysis, clinical diagnostics, and forensic science, where precise measurement of primary amine-containing compounds is crucial. Researchers should optimize the derivatization and GC-MS conditions for their specific analytes of interest to achieve the best performance.

References

Application Notes and Protocols for Stable Isotope Labeling in Proteomics with tert-Butylamine-d9 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of relative protein abundance in complex biological samples. Chemical labeling methods, in particular, offer the flexibility to label proteins or peptides post-extraction, making them suitable for a wide range of sample types. This document provides detailed application notes and protocols for a novel chemical labeling strategy utilizing a hypothetical amine-reactive derivative of tert-Butylamine-d9.

The core of this strategy is the use of a deuterated labeling reagent, tert-Butylamine-d9 N-hydroxysuccinimidyl (NHS) Ester , which covalently attaches to the primary amino groups of peptides (N-terminus and lysine (B10760008) side chains). The "light" version of the reagent is the corresponding non-deuterated tert-Butylamine NHS Ester. By labeling two different samples with the "heavy" (tert-Butylamine-d9) and "light" reagents respectively, a known mass difference is introduced. This allows for the direct comparison of peptide ion intensities in a single mass spectrometry run, leading to precise relative quantification of proteins. The nine deuterium (B1214612) atoms in the tert-Butylamine-d9 moiety provide a significant mass shift, facilitating clear differentiation in the mass spectrometer.

Application: Monitoring Protein Expression Changes in Response to Epidermal Growth Factor (EGF) Stimulation

To illustrate the utility of tert-Butylamine-d9 NHS Ester labeling, we present a hypothetical study on the proteomic changes in A431 cells (human epidermoid carcinoma cell line) upon stimulation with Epidermal Growth Factor (EGF). The EGF receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. By comparing the proteomes of EGF-treated and untreated cells, we can identify proteins whose expression levels are altered, providing insights into the downstream effects of EGFR activation.

Signaling Pathway Diagram

The following diagram illustrates a simplified EGFR signaling cascade, highlighting key proteins that could be quantified using this labeling strategy.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos1 Sos1 Grb2->Sos1 Ras Ras Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow

The overall experimental workflow for quantitative proteomic analysis using tert-Butylamine-d9 NHS Ester is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_labeling Stable Isotope Labeling cluster_analysis Mass Spectrometry & Data Analysis Control Control A431 Cells (Untreated) Lysis1 Cell Lysis & Protein Extraction Control->Lysis1 Treated A431 Cells + EGF (Treated) Lysis2 Cell Lysis & Protein Extraction Treated->Lysis2 Digest1 Protein Digestion (Trypsin) Lysis1->Digest1 Digest2 Protein Digestion (Trypsin) Lysis2->Digest2 LabelLight Labeling with tert-Butylamine NHS Ester ('Light') Digest1->LabelLight LabelHeavy Labeling with tert-Butylamine-d9 NHS Ester ('Heavy') Digest2->LabelHeavy Mix Mix Samples 1:1 LabelLight->Mix LabelHeavy->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis: Identification & Quantification LCMS->Data Results Protein Quantification Results Data->Results

Caption: Experimental workflow for quantitative proteomics.

Detailed Experimental Protocols

Cell Culture and Lysis
  • Culture A431 cells in DMEM supplemented with 10% FBS to ~80% confluency.

  • Serum-starve the cells for 12 hours.

  • Treat one set of cells with 100 ng/mL EGF for 15 minutes (Treated Sample). Leave the other set untreated (Control Sample).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

Protein Digestion
  • Take 100 µg of protein from each sample (Control and Treated).

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

  • Dilute the samples 4-fold with 50 mM ammonium (B1175870) bicarbonate.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges.

  • Dry the purified peptides in a vacuum centrifuge.

Peptide Labeling with tert-Butylamine-d0/d9 NHS Ester
  • Resuspend the dried peptides from the Control sample in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Resuspend the dried peptides from the Treated sample in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Prepare 10 mg/mL stock solutions of tert-Butylamine NHS Ester ("Light") and tert-Butylamine-d9 NHS Ester ("Heavy") in anhydrous DMSO immediately before use.

  • Add the "Light" reagent to the Control peptide solution and the "Heavy" reagent to the Treated peptide solution. A molar excess of the labeling reagent to peptide amino groups is recommended (e.g., 8-fold molar excess).

  • Incubate the reactions for 1 hour at room temperature with gentle shaking.

  • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM and incubating for 15 minutes.

  • Combine the "Light" and "Heavy" labeled samples in a 1:1 ratio based on total peptide amount.

  • Desalt the mixed sample again using C18 solid-phase extraction and dry in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspend the final labeled peptide mixture in 0.1% formic acid.

  • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Separate peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Operate the mass spectrometer in a data-dependent acquisition mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions.

Data Presentation

The following table summarizes hypothetical quantitative data for key proteins in the EGFR signaling pathway, comparing their expression levels in EGF-treated versus control A431 cells.

Protein NameGene NameUniProt IDHeavy/Light RatioFold Changep-valueRegulation
Epidermal growth factor receptorEGFRP005331.051.050.89Unchanged
Growth factor receptor-bound protein 2GRB2P629931.121.120.75Unchanged
Son of sevenless homolog 1SOS1Q078890.980.980.92Unchanged
Proto-oncogene c-FosFOSP011004.254.25<0.01Upregulated
Transcription factor AP-1JUNP054123.893.89<0.01Upregulated
Mitogen-activated protein kinase 1MAPK1P284821.091.090.81Unchanged
Mitogen-activated protein kinase 3MAPK3P273611.151.150.78Unchanged
Dual specificity protein phosphatase 6DUSP6Q168282.542.54<0.05Upregulated

Conclusion

The use of tert-Butylamine-d9 NHS Ester for stable isotope labeling offers a robust and reliable method for quantitative proteomics. The significant mass difference between the light and heavy labels ensures accurate quantification. The presented protocol provides a comprehensive guide for researchers aiming to investigate changes in protein expression in response to various stimuli, as demonstrated with the EGF signaling pathway. This approach is broadly applicable to various biological systems and can be a valuable tool in basic research and drug development.

Troubleshooting & Optimization

Technical Support Center: Isotopic Effects of Deuterated Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with deuterated internal standards in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic deuterium (B1214612) isotope effect (CDE)?

The chromatographic deuterium isotope effect (CDE) is the phenomenon where deuterated compounds exhibit different retention times in a chromatographic system compared to their non-deuterated counterparts.[1] This effect arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule, which can alter its interaction with the stationary phase.[1]

Q2: Why do deuterated compounds often elute earlier in reversed-phase and gas chromatography?

In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds generally elute earlier than their non-deuterated analogs.[2][3] This is because the C-D bond is less hydrophobic than the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[1]

Q3: Does the retention time of a deuterated standard always shift in the same direction?

No, the direction of the retention time shift depends on the chromatographic mode. While earlier elution is common in reversed-phase and gas chromatography, in hydrophilic interaction chromatography (HILIC) and normal-phase chromatography (NPC), deuterated compounds may be retained longer.[3][4] This is attributed to the potential for stronger interactions with the polar stationary phase.[3]

Q4: What factors influence the magnitude of the retention time shift?

Several factors can influence the extent of the retention time shift between a deuterated standard and the analyte:

  • Number of Deuterium Atoms: A larger retention time shift is generally observed as the number of deuterium atoms in the molecule increases.[3][5]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can significantly affect the magnitude of the shift.[3] Deuterium atoms should be placed in chemically stable positions that do not undergo hydrogen-deuterium exchange.[6][7]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, temperature, and gradient can all impact the separation.[3][8]

  • Molecular Structure: The overall structure of the analyte influences how deuteration affects its interaction with the chromatographic system.[3]

Q5: How can a retention time shift affect quantitative analysis?

If the deuterated internal standard and the non-deuterated analyte do not co-elute perfectly, they may experience different degrees of matrix effects, such as ion suppression or enhancement, in mass spectrometry.[3][9][10] This can lead to inaccurate quantification.[9][11] It is a misconception that a stable isotopically labeled internal standard will always correct for matrix effects.[11]

Troubleshooting Guide

Issue: The deuterated internal standard is not co-eluting with the analyte.

  • Potential Cause: This is likely due to the deuterium isotope effect, which causes a slight difference in the physicochemical properties between the deuterated and non-deuterated compounds, leading to a retention time difference.[3]

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions:

      • Mobile Phase/Gradient: Adjusting the mobile phase composition or the gradient slope can help minimize the separation between the analyte and the internal standard.[12]

      • Temperature: Modifying the column temperature can alter the interactions with the stationary phase and potentially reduce the retention time difference.

      • Column Chemistry: Consider testing a different stationary phase with alternative selectivity that may exhibit a reduced isotope effect for your specific analytes.

    • Evaluate the Internal Standard:

      • Degree of Deuteration: If possible, select an internal standard with a lower number of deuterium atoms, as this can sometimes reduce the magnitude of the retention time shift.[11] However, a sufficient mass difference (typically ≥3 amu) is still necessary to prevent isotopic crosstalk.[7]

      • Position of Labeling: Ensure the deuterium labels are on a stable part of the molecule to avoid exchange with hydrogen from the solvent.[6][7]

    • Consider Alternative Labeling: If significant chromatographic separation persists and impacts data quality, consider using a standard labeled with a heavier isotope that has a smaller impact on retention time, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[8]

Issue: Quantitative results are inconsistent and inaccurate.

  • Potential Cause: Inconsistent results can arise if the analyte and internal standard are affected differently by matrix effects due to incomplete co-elution.[9][13]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform experiments to evaluate the impact of the sample matrix on the ionization of both the analyte and the internal standard. A significant difference in matrix effects between the two can lead to inaccurate quantification.

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect the degree of co-elution. Even small differences in retention time can lead to differential matrix effects.[11]

    • Implement Correction Factors: If a consistent retention time shift is observed, it may be possible to apply a mathematical correction. However, this is a less ideal approach than achieving co-elution.

    • Improve Sample Preparation: Enhance sample clean-up procedures to remove interfering matrix components that can cause ion suppression or enhancement.[12][14]

Data Summary

Table 1: Influence of Chromatographic Mode on Retention Time (Δt_R) of Deuterated Standards

Chromatographic ModeTypical ObservationRationale
Reversed-Phase (RPC) Deuterated compounds generally elute earlier.[1][2]Lower hydrophobicity of the C-D bond compared to the C-H bond leads to weaker interactions with the non-polar stationary phase.[1]
Normal-Phase (NPC) Deuterated compounds may elute later.[4]The slightly increased polarity of the C-D bond can lead to stronger interactions with the polar stationary phase.
Hydrophilic Interaction (HILIC) Deuterated compounds may elute later.Similar to NPC, increased polarity can result in stronger retention on the polar stationary phase.
Gas Chromatography (GC) Deuterated compounds generally elute earlier.[2]Weaker van der Waals interactions between the deuterated analyte and the stationary phase.[2]

Table 2: Impact of Deuterium Labeling on Retention Time in Different Separation Techniques

Separation TechniqueAnalyte PairMedian Retention/Migration Time Shift (Light vs. Heavy Labeled)Peak WidthRetention/Migration Time Shift as % of Peak Width
Capillary Zone Electrophoresis (CZE) Dimethyl labeled E. coli tryptic digests0.12 s~5 s~2.5%
Ultra-High-Performance Liquid Chromatography (UHPLC) Dimethyl labeled E. coli tryptic digests2.9 s~7 s~41%

Data adapted from a study on dimethyl-labeled E. coli tryptic digests.[15]

Experimental Protocols

Protocol 1: Determination of Retention Time Difference (Δt_R)

Objective: To accurately measure the difference in retention time between a deuterated compound and its non-deuterated analog under specific chromatographic conditions.[1]

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.

    • From the stock solutions, prepare a mixture containing both the deuterated and non-deuterated compounds at a known concentration ratio (e.g., 1:1).[1]

  • Chromatographic Analysis:

    • Inject the mixture onto the chromatographic system.

    • Acquire the data, ensuring sufficient data points are collected across each peak for accurate determination of the retention time at the peak apex.

  • Data Analysis:

    • Determine the retention time (t_R) for both the deuterated (t_R(D)) and non-deuterated (t_R(H)) peaks.

    • Calculate the retention time difference: Δt_R = t_R(H) - t_R(D).

    • Repeat the analysis multiple times (n≥3) to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[1]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[6][7]

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).[6]

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample first, and then add the analyte and internal standard to the final extract.[6]

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.[6]

  • LC-MS/MS Analysis: Analyze all three sets of samples using the established method.

  • Data Analysis:

    • Calculate the peak area response for both the analyte and the internal standard in all three sets.

    • Compare the peak area responses between the neat solution (Set 1) and the post-extraction spike (Set 2) to determine the extent of ion suppression or enhancement.

    • Compare the peak area responses between the post-extraction spike (Set 2) and the pre-extraction spike (Set 3) to evaluate the extraction recovery.

    • The internal standard is effectively compensating for matrix effects if the analyte/internal standard peak area ratio is consistent across the different sample sets.[7]

Visualizations

Workflow for Investigating Isotopic Effects cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Data Analysis & Resolution start Retention time shift observed between analyte and deuterated standard exp_protocol Run Protocol 1: Determine Δt_R start->exp_protocol chrom_opt Optimize Chromatography (Gradient, Temperature, Column) exp_protocol->chrom_opt is_eval Evaluate Internal Standard (Deuteration level, Label position) chrom_opt->is_eval matrix_eval Run Protocol 2: Evaluate Matrix Effects chrom_opt->matrix_eval is_eval->matrix_eval quant_check Assess Quantitative Accuracy matrix_eval->quant_check resolution Achieve Co-elution or Implement Correction quant_check->resolution

Caption: Experimental workflow for investigating and correcting isotopic effects.

Decision Tree for Troubleshooting Co-elution Issues start Inconsistent Quantification or Poor Precision coelution_check Do Analyte and IS Co-elute? start->coelution_check optimize_lc Optimize LC Method (Gradient, Temperature, Column) coelution_check->optimize_lc No matrix_effect_check Differential Matrix Effects? coelution_check->matrix_effect_check Yes optimize_lc->coelution_check improve_cleanup Improve Sample Cleanup matrix_effect_check->improve_cleanup Yes end_ok Quantification is Reliable matrix_effect_check->end_ok No improve_cleanup->matrix_effect_check alt_is Consider Alternative IS (e.g., ¹³C, ¹⁵N) improve_cleanup->alt_is end_issue Issue Persists - Re-evaluate Method alt_is->end_issue

References

preventing hydrogen-deuterium exchange of tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butylamine-d9 Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing hydrogen-deuterium (H-D) exchange and ensuring the isotopic purity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H-D) exchange, and why is it a concern for my experiments?

A1: Hydrogen-deuterium exchange is a chemical reaction in which a deuterium (B1214612) atom in a molecule is swapped for a proton (hydrogen atom) from the surrounding environment, such as a solvent. For isotopically labeled compounds like tert-Butylamine-d9 Hydrobromide, this exchange compromises the isotopic purity. This is a significant concern for applications that rely on the mass difference between deuterium and hydrogen, such as quantitative analysis by mass spectrometry or mechanistic studies where the deuterium label acts as a tracer.[1][2][3]

Q2: Which deuterium atoms in tert-Butylamine-d9 Hydrobromide are susceptible to exchange?

A2: The nine deuterium atoms on the tert-butyl group (C-D bonds) are covalently bonded to carbon and are generally stable under typical experimental conditions. The primary risk is with the deuterium atoms attached to the nitrogen. As a hydrobromide salt, the compound exists as the tert-butylammonium-d9 cation [(CD₃)₃C-ND₃⁺]. The three deuterons on the positively charged nitrogen atom are labile (acidic) and can readily exchange with protons from the environment.

Q3: What are the primary factors that promote H-D exchange in aminium salts?

A3: The three main factors that can induce H-D exchange for the N-D₃⁺ group are:

  • Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), or ethanol (B145695) (CH₃CH₂OH), are the most common sources of protons and will readily facilitate the exchange.[4][5]

  • pH/Acidity: The rate of exchange is highly dependent on pH. Both strongly acidic and basic conditions can catalyze the exchange process. The minimum exchange rate for amide protons in proteins, for instance, occurs around pH 2.6.[1][4] For aminium ions, the presence of any protic source can lead to equilibrium-driven exchange.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H-D exchange. Maintaining low temperatures during experiments can help minimize unwanted exchange.

Q4: How should I properly store tert-Butylamine-d9 Hydrobromide to maintain its integrity?

A4: Since tert-Butylamine-d9 Hydrobromide is a stable, non-radioactive isotope-labeled compound, no special radiological precautions are needed.[6][7] However, to prevent chemical degradation and contamination from atmospheric moisture (a source of protons), follow these storage guidelines:

  • Container: Keep the compound in a tightly sealed container.

  • Environment: Store in a cool, dry place. A desiccator or a dry box is ideal.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere like nitrogen or argon to displace moisture.[6]

Q5: Which solvents are recommended for experiments to avoid H-D exchange?

A5: The choice of solvent is critical. Aprotic deuterated solvents are highly recommended to preserve the N-D₃⁺ group. Using a deuterated solvent also prevents the appearance of large solvent signals in ¹H NMR spectra.[8] See the table below for guidance.

Table 1: Solvent Recommendations for Handling tert-Butylamine-d9 Hydrobromide
Solvent ClassRecommended Solvents (Deuterated)Not Recommended (Protic)Rationale
Aprotic Polar Acetonitrile-d₃ (CD₃CN), Dimethyl sulfoxide-d₆ (DMSO-d₆), Dimethylformamide-d₇ (DMF-d₇)Water (H₂O), Heavy Water (D₂O)*Aprotic solvents lack exchangeable protons, thus preserving the deuterium label.
Aprotic Non-Polar Chloroform-d (CDCl₃), Dichloromethane-d₂ (CD₂Cl₂)Methanol (CH₃OH), Ethanol (C₂H₅OH)These solvents are also free of exchangeable protons.
NMR Solvents DMSO-d₆, CDCl₃, CD₃CND₂O, Methanol-d₄ (CD₃OD)D₂O and CD₃OD contain exchangeable deuterons that will equilibrate with the amine protons, but they will also readily exchange with any residual H₂O, creating a risk.

*Note: While D₂O is a deuterated solvent, it can still participate in exchange and may contain residual HDO. It should only be used if the experimental design specifically requires it, and care must be taken to exclude all H₂O.

Troubleshooting Guide

Problem: My analytical results (e.g., from Mass Spectrometry or NMR) show lower than expected deuterium incorporation or the presence of partially protonated species.

This issue almost always points to unintended H-D exchange. Use the following workflow to diagnose the potential source of proton contamination.

G Troubleshooting Workflow for H-D Exchange start Start: Lower than expected deuterium incorporation detected check_solvent Step 1: Review Solvent Identity & Purity - Was the solvent aprotic? - Was it anhydrous? start->check_solvent solvent_protic Problem: Protic Solvent Used (e.g., H₂O, MeOH) check_solvent->solvent_protic No solvent_ok Solvent is aprotic and anhydrous. check_solvent->solvent_ok Yes solution Solution: Revise Protocol - Use anhydrous aprotic solvents. - Dry all glassware and reagents. - Handle under inert gas (N₂ or Ar). - Maintain low temperatures. solvent_protic->solution check_reagents Step 2: Examine All Reagents & Buffers - Were aqueous buffers used? - Did other reagents contain protic impurities? solvent_ok->check_reagents reagents_protic Problem: Protic Reagents (e.g., Aqueous Buffers) check_reagents->reagents_protic Yes reagents_ok Reagents were aprotic. check_reagents->reagents_ok No reagents_protic->solution check_handling Step 3: Assess Handling & Environment - Was the experiment run under inert atmosphere? - Was glassware properly dried? - Was the compound exposed to air/humidity? reagents_ok->check_handling handling_issue Problem: Environmental Contamination (e.g., Atmospheric Moisture) check_handling->handling_issue Yes handling_issue->solution

Caption: A workflow diagram for troubleshooting unexpected hydrogen-deuterium exchange.

Experimental Protocols

Protocol: Preparation of a Stock Solution in Aprotic Solvent for LC-MS Analysis

This protocol details the steps for preparing a stock solution of tert-Butylamine-d9 Hydrobromide in acetonitrile (B52724), minimizing the risk of H-D exchange.

Objective: To prepare a 1 mg/mL stock solution in acetonitrile with >99% isotopic purity.

Materials:

  • tert-Butylamine-d9 Hydrobromide

  • Anhydrous acetonitrile (CD₃CN or CH₃CN, in a sealed bottle)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried volumetric flask with a septum cap

  • Oven-dried gas-tight syringe

Methodology:

  • Preparation of Glassware:

    • Place the volumetric flask and any other necessary glassware in an oven at 120°C for at least 4 hours to remove all traces of water.

    • Allow the glassware to cool to room temperature in a desiccator under vacuum.

  • Inert Atmosphere Setup:

    • Once cool, immediately cap the volumetric flask with the septum.

    • Using a needle connected to an inert gas line and a second venting needle, purge the flask with dry argon or nitrogen for 5-10 minutes.

  • Weighing the Compound:

    • In a controlled environment with low humidity (e.g., a glove box or on a balance with a draft shield), weigh the desired amount of tert-Butylamine-d9 Hydrobromide. Perform this step as quickly as possible to minimize exposure to atmospheric moisture.

  • Dissolution:

    • Quickly transfer the weighed compound into the purged volumetric flask.

    • Using a dry, gas-tight syringe, draw the required volume of anhydrous acetonitrile from the sealed bottle.

    • Inject the acetonitrile into the volumetric flask through the septum.

    • Gently swirl the flask until the compound is fully dissolved.

  • Storage:

    • Store the resulting stock solution in the sealed, septum-capped flask at 4°C.

    • For long-term storage, flush the headspace of the flask with inert gas before refrigeration.

Visualizing the H-D Exchange Mechanism

The diagram below illustrates the fundamental equilibrium process responsible for the exchange of the labile deuterons on the tert-butylammonium-d9 cation with protons from a protic source like water.

HD_Exchange_Mechanism Mechanism of N-D Deuteron Exchange cluster_reactants Reactants cluster_products Exchanged Products reactant1 (CD₃)₃C-ND₃⁺ product1 (CD₃)₃C-ND₂H⁺ reactant1->product1 reactant2 H₂O plus1 + product2 HDO plus2 +

References

Technical Support Center: Troubleshooting Signal Suppression with tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues when using tert-Butylamine-d9 Hydrobromide as an internal standard or reagent in mass spectrometry and other applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common experimental challenges.

Troubleshooting Guide: Signal Suppression

Signal suppression is a common phenomenon in mass spectrometry where the presence of interfering components in a sample reduces the ionization efficiency of the analyte of interest, leading to a weaker signal. When using tert-Butylamine-d9 Hydrobromide, several factors related to its chemical nature can contribute to this issue.

Problem 1: Unexpectedly low or inconsistent signal for the analyte when using tert-Butylamine-d9 Hydrobromide as an internal standard.

  • Possible Cause A: Ion Suppression from the Amine Group. Primary amines, such as tert-butylamine (B42293), have a high proton affinity and can effectively compete with the analyte for ionization in the mass spectrometer's source, particularly in positive ion mode.[1][2] This can lead to a reduction in the analyte's signal intensity.

  • Troubleshooting Steps:

    • Optimize Analyte and Internal Standard Concentration: High concentrations of the internal standard can exacerbate ion suppression. Prepare a dilution series of tert-Butylamine-d9 Hydrobromide to determine the lowest concentration that provides a stable and reproducible signal without significantly suppressing the analyte's signal.

    • Chromatographic Separation: Ensure that the analyte and tert-Butylamine-d9 Hydrobromide are chromatographically resolved, if possible. Even a slight separation can mitigate competition in the ion source.[3] Consider modifying the gradient, mobile phase composition, or using a different column chemistry to improve separation.

    • Alternative Ionization Modes: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression from amines.[3]

  • Possible Cause B: Interference from the Hydrobromide Salt. Non-volatile salts, such as hydrobromide, are known to cause signal suppression in mass spectrometry.[4][5] They can form clusters with the analyte, reducing the formation of the desired analyte ions, and can also build up in the ion source, leading to decreased sensitivity over time.[4]

  • Troubleshooting Steps:

    • Sample Preparation: Employ sample preparation techniques to remove excess salt before analysis. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

    • Instrument Cleaning: Regularly clean the mass spectrometer's ion source to remove salt buildup.[2]

    • Consider a Salt-Free Form: If feasible for your application, consider using the free-base form of tert-Butylamine-d9.

  • Possible Cause C: Isotope Effect and Chromatographic Shift. Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier.[3][6] If the analyte and the internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms of the analyte and tert-Butylamine-d9 Hydrobromide to confirm co-elution.

    • Adjust Chromatography: If a significant shift is observed, adjust the chromatographic method to improve the overlap of the two peaks. A shallower gradient can sometimes help.

Problem 2: Drifting or decreasing signal intensity over a sequence of injections.

  • Possible Cause: System Contamination. Amines are known to be "sticky" and can adsorb to surfaces within the LC-MS system, leading to carryover and a gradual buildup of background signal, which can, in turn, suppress the analyte signal in subsequent injections.[1][2]

  • Troubleshooting Steps:

    • Thorough System Wash: Implement a rigorous wash protocol between injections. This may involve injecting a strong solvent (e.g., high organic content with a small amount of acid like formic acid) to clean the injector, lines, and column.

    • Dedicated LC System: If tert-butylamine is used frequently, consider dedicating an LC system to methods involving amines to prevent cross-contamination of other analyses.

Summary of Potential Signal Suppression Causes and Solutions
Potential Cause Description Recommended Action(s) Relevant Citation(s)
Amine-Induced Ion Suppression The high proton affinity of the tert-butylamine group leads to competition for ionization with the analyte.Optimize internal standard concentration, improve chromatographic separation, consider alternative ionization modes (e.g., APCI).[1][2][3]
Hydrobromide Salt Interference Non-volatile bromide salts can form adducts and contaminate the ion source, reducing signal intensity.Implement salt-removal sample preparation (SPE, LLE), perform regular ion source cleaning, consider using the free-base form.[4][5]
Isotopic Chromatographic Shift The deuterated internal standard may not perfectly co-elute with the analyte, leading to differential matrix effects.Verify co-elution and adjust chromatographic conditions to ensure peak overlap.[3][6]
System Contamination Amines can adsorb to system surfaces, causing carryover and signal drift over time.Implement rigorous system wash protocols between injections, consider a dedicated LC system for amine-based methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is tert-Butylamine-d9 Hydrobromide and what is it used for?

A1: tert-Butylamine-d9 Hydrobromide is the deuterated form of tert-Butylamine Hydrobromide.[7] The hydrogen atoms on the tert-butyl group have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative analysis by mass spectrometry (LC-MS, GC-MS) and NMR.[8] The deuterium labeling allows it to be distinguished from the non-deuterated analyte by its mass, while having nearly identical chemical and physical properties.

Q2: Why am I seeing a lower signal for my analyte when I add tert-Butylamine-d9 Hydrobromide?

A2: This is likely due to ion suppression. The tert-butylamine moiety can compete with your analyte for ionization, and the hydrobromide salt can also interfere with the ionization process.[1][4]

Q3: Can the deuterium atoms on tert-Butylamine-d9 Hydrobromide exchange with hydrogen atoms from the solvent?

A3: The deuterium atoms on the tert-butyl group are attached to carbon and are generally stable under typical chromatographic conditions. However, it is good practice to avoid prolonged storage in highly acidic or basic solutions to minimize any potential for back-exchange.[9] Deuterium atoms on heteroatoms (like -NH) are more prone to exchange.

Q4: My signal for tert-Butylamine-d9 Hydrobromide seems to be decreasing with each injection. What could be the cause?

A4: A decreasing signal over a series of injections can be a sign of ion source contamination, potentially from the hydrobromide salt.[4] It could also be related to the stability of the compound in your sample matrix or autosampler.

Q5: Are there alternatives to using tert-Butylamine-d9 Hydrobromide if I continue to have signal suppression issues?

A5: If the suppression is primarily due to the amine group, using an internal standard that is structurally similar to your analyte but is not a primary amine may help. If the issue is the hydrobromide salt, using the free-base form of the deuterated standard would be a better choice. For the most accurate quantification, a ¹³C-labeled internal standard is considered the gold standard as it is less likely to have a chromatographic shift compared to a deuterated standard.[6]

Experimental Protocols

Protocol 1: Assessing Ion Suppression via Post-Column Infusion

This protocol helps to identify regions in the chromatogram where ion suppression is occurring.

  • Prepare an Infusion Solution: Create a solution of your analyte at a concentration that provides a stable, mid-range signal on the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the analyte is observed.

  • Inject a Blank Matrix Sample: Inject a blank sample matrix (without the analyte or internal standard).

  • Analyze the Chromatogram: Monitor the analyte's signal. A dip in the baseline indicates the retention time of matrix components that are causing ion suppression.

  • Inject tert-Butylamine-d9 Hydrobromide: Inject a solution of tert-Butylamine-d9 Hydrobromide to see if it elutes in a region of ion suppression.

Protocol 2: Quantifying Matrix Effects

This protocol provides a quantitative measure of signal suppression.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and tert-Butylamine-d9 Hydrobromide into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly less than 100% indicates ion suppression.

Visualizations

Troubleshooting_Workflow Start Low or Inconsistent Analyte Signal Check_Concentration Optimize IS Concentration Start->Check_Concentration High IS Concentration? Check_Chromatography Improve Chromatographic Separation Start->Check_Chromatography Poor Peak Shape/ Co-elution? Check_Ionization Consider Alternative Ionization (APCI) Start->Check_Ionization Using ESI? Check_Salt Investigate Salt Effects Start->Check_Salt Signal Drift? Check_Contamination Assess System Contamination Start->Check_Contamination Carryover Observed? Solution_Concentration Use Lower IS Concentration Check_Concentration->Solution_Concentration Solution_Chromatography Modify Gradient or Column Check_Chromatography->Solution_Chromatography Solution_Ionization Switch to APCI Check_Ionization->Solution_Ionization Solution_Salt Use SPE/LLE or Free Base Check_Salt->Solution_Salt Solution_Contamination Implement Rigorous Wash Check_Contamination->Solution_Contamination

Caption: Troubleshooting workflow for signal suppression.

Signal_Suppression_Causes cluster_compound tert-Butylamine-d9 Hydrobromide cluster_effects Mechanisms of Signal Suppression Amine tert-Butylamine-d9 (Primary Amine) Ion_Competition Competition for Ionization (High Proton Affinity) Amine->Ion_Competition leads to Salt Hydrobromide (Non-Volatile Salt) Source_Contamination Ion Source Contamination & Adduct Formation Salt->Source_Contamination causes Signal_Suppression Reduced Analyte Signal Ion_Competition->Signal_Suppression Source_Contamination->Signal_Suppression

Caption: Causes of signal suppression from the compound.

References

Technical Support Center: tert-Butylamine-d9 Hydrobromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of tert-Butylamine-d9 Hydrobromide solutions. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid tert-Butylamine-d9 Hydrobromide?

A1: Solid tert-Butylamine-d9 Hydrobromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat, sparks, and open flames as it is a flammable solid. For long-term storage, refrigeration at 4°C is recommended. The compound is hygroscopic and should be protected from moisture.

Q2: How should I prepare stock solutions of tert-Butylamine-d9 Hydrobromide?

A2: When preparing stock solutions, it is important to work in a well-ventilated area or under a fume hood. Use an accurately weighed amount of the solid and dissolve it in a suitable deuterated solvent such as methanol-d4, DMSO-d6, or deuterium (B1214612) oxide (D₂O). Ensure the solid is completely dissolved before use. For quantitative applications, use volumetric flasks to ensure accurate concentrations.

Q3: What is the recommended storage procedure for prepared solutions?

A3: Prepared solutions of tert-Butylamine-d9 Hydrobromide should be stored in tightly sealed vials, preferably with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination. For short-term storage (up to a week), refrigeration at 4°C is generally suitable. For longer-term storage, freezing at -20°C is recommended to minimize degradation. Always allow the solution to come to room temperature before opening to prevent condensation from introducing water.

Q4: Is tert-Butylamine-d9 Hydrobromide light-sensitive?

A4: While there is no specific data indicating extreme light sensitivity, it is good laboratory practice to store solutions of organic compounds in amber vials or protected from direct light to prevent potential photodegradation.

Solution Stability and Degradation

While specific quantitative stability data for tert-Butylamine-d9 Hydrobromide solutions in various solvents is not extensively published, the stability is influenced by several factors including the solvent, storage temperature, and exposure to oxygen and light.

Potential Degradation Pathways:

Amine compounds can be susceptible to oxidative and thermal degradation. Potential degradation products of tert-butylamine (B42293) can include acetone, 2-methylpropene, acetamide, and propan-2-imine. In the presence of nitrogen oxides, there is a possibility of forming tert-butylnitramine.

Signs of Degradation:

  • Discoloration: A change in the color of the solution may indicate degradation.

  • Precipitation: The formation of solid material in the solution could be a sign of degradation or insolubility at lower temperatures.

  • Inconsistent Experimental Results: Variability in analytical results, such as changes in the response of an internal standard, can be an indicator of solution instability.

The following table summarizes general stability guidelines for tert-Butylamine-d9 Hydrobromide solutions.

SolventStorage TemperatureExpected Stability (General Guideline)Notes
Methanol-d44°CUp to 1 monthProne to evaporation. Ensure vial is tightly sealed.
-20°CSeveral monthsMay be more stable at lower temperatures.
DMSO-d64°CSeveral monthsDMSO is hygroscopic; handle with care to avoid moisture absorption.
-20°CUp to a yearGenerally a good solvent for long-term storage.
Deuterium Oxide (D₂O)4°CUp to 1 monthPotential for microbial growth if not sterile. Consider sterile filtration for long-term storage.
-20°CSeveral months

Experimental Protocols

Using tert-Butylamine-d9 Hydrobromide as an Internal Standard in NMR Spectroscopy

Objective: To prepare a sample for quantitative NMR (qNMR) analysis using tert-Butylamine-d9 Hydrobromide as an internal standard.

Materials:

  • Analyte of interest

  • tert-Butylamine-d9 Hydrobromide

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • NMR tubes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution of the Internal Standard:

    • Accurately weigh a known amount of tert-Butylamine-d9 Hydrobromide.

    • Dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).

  • Prepare the Sample:

    • Accurately weigh a known amount of your analyte.

    • Dissolve the analyte in a precise volume of the deuterated solvent.

    • Add a precise volume of the internal standard stock solution to the analyte solution.

  • Transfer to NMR Tube:

    • Transfer an appropriate amount of the final solution (typically 0.6-0.7 mL) into a clean NMR tube.

  • Acquire and Process Data:

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals of the analyte and the residual non-deuterated signal of the tert-Butylamine internal standard.

    • Calculate the concentration of the analyte based on the known concentration of the internal standard and the integral ratio.

Using tert-Butylamine-d9 Hydrobromide as an Internal Standard in LC-MS

Objective: To prepare a sample for quantitative analysis by LC-MS using tert-Butylamine-d9 Hydrobromide as an internal standard.

Materials:

  • Analyte of interest

  • tert-Butylamine-d9 Hydrobromide

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Sample matrix (e.g., plasma, urine)

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution of the Internal Standard:

    • Prepare a concentrated stock solution of tert-Butylamine-d9 Hydrobromide in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare a Working Internal Standard Solution:

    • Dilute the stock solution to a working concentration that is appropriate for your assay (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation Example):

    • Pipette a known volume of the sample matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.

    • Add a small volume of the working internal standard solution (e.g., 10 µL).

    • Add a protein precipitation solvent (e.g., 300 µL of cold acetonitrile).

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a specific volume into the LC-MS system.

    • Quantify the analyte by comparing its peak area to the peak area of the tert-Butylamine-d9 Hydrobromide internal standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent Internal Standard (IS) Response in LC-MS 1. Solution degradation. 2. Solvent evaporation. 3. Inconsistent pipetting. 4. Matrix effects.1. Prepare fresh IS solutions. Check for signs of degradation. 2. Ensure vials are tightly capped. Use vials with low-evaporation caps. 3. Calibrate pipettes regularly. Ensure proper pipetting technique. 4. Evaluate matrix effects by comparing IS response in matrix vs. neat solution. Optimize sample cleanup.
No or Low IS Signal 1. Incorrect solution preparation. 2. Instrument malfunction. 3. Adsorption to container walls.1. Verify calculations and preparation procedure. 2. Check MS instrument settings and performance. 3. Consider using different vial materials (e.g., polypropylene).
Chromatographic Peak Tailing or Splitting 1. Column degradation. 2. Inappropriate mobile phase pH for an amine compound. 3. Sample overload.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the amine is in a consistent ionic state. 3. Reduce the injection volume or sample concentration.
Precipitation in Solution Upon Cooling 1. Poor solubility at lower temperatures. 2. Concentration is too high.1. Allow the solution to warm to room temperature and vortex to redissolve. If it persists, consider a different solvent. 2. Prepare a more dilute stock solution.
NMR Signal Broadening 1. Presence of paramagnetic impurities. 2. High sample viscosity. 3. pH effects.1. Ensure high purity of the compound and solvents. 2. Dilute the sample. 3. Check and adjust the pH of aqueous samples.

Visualizations

Storage_and_Handling_Workflow Storage and Handling of tert-Butylamine-d9 Hydrobromide cluster_storage Storage cluster_handling Handling Solid Solid Compound Store in cool, dry, well-ventilated area Store in cool, dry, well-ventilated area Solid->Store in cool, dry, well-ventilated area Tightly sealed Weighing Weighing Solid->Weighing Solution Prepared Solution Refrigerate (4°C) or Freeze (-20°C) Refrigerate (4°C) or Freeze (-20°C) Solution->Refrigerate (4°C) or Freeze (-20°C) Tightly sealed, protect from light Use in Experiment Use in Experiment Solution->Use in Experiment Dissolving Dissolving Weighing->Dissolving Use fume hood Dissolving->Use in Experiment Ensure complete dissolution

Caption: Workflow for proper storage and handling.

Troubleshooting_Workflow Troubleshooting Experimental Issues Issue Inconsistent Results? Check_IS Check IS Solution Issue->Check_IS Check_Sample_Prep Review Sample Prep Issue->Check_Sample_Prep Check_Instrument Verify Instrument Performance Issue->Check_Instrument Degradation Potential Degradation - Prepare fresh solution - Store properly Check_IS->Degradation Discolored or Precipitated? Prep_Error Preparation Error - Recalibrate equipment - Review protocol Check_Sample_Prep->Prep_Error Deviation from Protocol? Instrument_Error Instrument Issue - Run system suitability tests - Check parameters Check_Instrument->Instrument_Error Failing Suitability?

Caption: A logical workflow for troubleshooting common experimental problems.

Technical Support Center: Addressing Retention Time Shifts with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using deuterated internal standards to manage retention time shifts in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of retention time (RT) shifts in chromatography?

Retention time variability is a frequent challenge in chromatographic analyses. These shifts can be systematic (drift in one direction) or random. The primary causes include:

  • Mobile Phase Composition: Small changes in solvent ratios, pH, or buffer concentration can significantly alter retention times. Evaporation of volatile solvents can also change the mobile phase composition over time.[1][2]

  • Flow Rate Instability: Inconsistent flow rates, which can be caused by pump malfunctions, leaks, or air bubbles, will lead to proportional shifts in the retention times of all peaks.[2][3]

  • Column Temperature Fluctuations: Variations in ambient or column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, thereby altering retention.[2][4]

  • Column Aging and Contamination: Over time, columns can degrade, or become contaminated with matrix components, leading to changes in retention characteristics.[5]

  • Matrix Effects: Components of the sample matrix can interact with the stationary phase or the analyte, influencing the analyte's retention time.[3]

Q2: How do deuterated internal standards help address retention time shifts?

Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[6] They are considered the gold standard for quantitative analysis, particularly in LC-MS, for several reasons:[6]

  • Similar Physicochemical Properties: Since they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[6]

  • Co-elution: Ideally, the deuterated standard co-elutes with the analyte. This means that any factors causing a shift in the analyte's retention time will affect the internal standard in the same way.

  • Correction for Variability: By adding a known amount of the deuterated standard to every sample, calibrant, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if there are variations in sample volume, extraction recovery, or instrument response, thus correcting for retention time shifts and other sources of error.[6]

Q3: Can deuterated internal standards have different retention times than the analyte?

Yes, a slight difference in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect."[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the non-deuterated analyte.[2] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.[8]

Q4: Can the deuterium isotope effect impact quantification?

If the retention time shift due to the deuterium isotope effect is significant and causes the analyte and internal standard to not co-elute, it can lead to inaccurate quantification.[7] This is because they may experience different degrees of matrix effects (ion suppression or enhancement) if they elute into regions of the chromatogram with varying matrix interferences.[7]

Q5: What is isotopic exchange and how can it affect my results?

Isotopic exchange, or H/D exchange, is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[2][9] This is more likely to occur if the deuterium labels are on chemically unstable positions, such as on heteroatoms (e.g., -OH, -NH). Isotopic exchange can lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in inaccurate quantification.[10]

Troubleshooting Guides

Issue 1: My deuterated internal standard has a different retention time than my analyte.
  • Question: Why is there a separation between my analyte and its deuterated internal standard?

    • Answer: This is likely due to the deuterium isotope effect. The magnitude of this effect can be influenced by the number of deuterium atoms and their location on the molecule.[7]

  • Question: How can I minimize this retention time shift?

    • Answer:

      • Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or temperature may help to reduce the separation.[7]

      • Consider a Different Stationary Phase: The nature of the stationary phase can influence the isotope effect.[7]

      • Use an Internal Standard with Fewer Deuterium Atoms: A lower degree of deuteration may reduce the retention time shift.[7]

      • Consider ¹³C or ¹⁵N Labeled Standards: These heavy isotope-labeled standards typically show a negligible retention time shift compared to their unlabeled counterparts.[3]

Issue 2: I'm observing poor reproducibility of the analyte-to-internal standard area ratio.
  • Question: What could be causing inconsistent area ratios even with a deuterated internal standard?

    • Answer: This is a key indicator that your internal standard is not effectively compensating for variability. Potential causes include:

      • Differential Matrix Effects: If the analyte and internal standard are not perfectly co-eluting due to the isotope effect, they may be experiencing different levels of ion suppression or enhancement from the sample matrix.[11]

      • Isotopic Instability (H/D Exchange): The internal standard may be losing its deuterium labels, leading to a decreasing signal over time.[2]

      • Impurity in the Internal Standard: The deuterated standard may contain the unlabeled analyte as an impurity, which can bias results, especially at low concentrations.[11]

  • Question: How can I troubleshoot this issue?

    • Answer:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting as closely as possible.

      • Assess Isotopic Stability: Perform experiments to check for H/D exchange by incubating the standard in the analytical mobile phase or a representative matrix extract over time and monitoring its signal.[2]

      • Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11]

      • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to better mimic the matrix effects.[11]

Data Presentation

Table 1: Impact of Co-elution on Precision of Quantitative Results

This table summarizes data from a study where incomplete co-elution of an analyte and its deuterated internal standard led to a large scatter in the data. By modifying the chromatographic method to achieve complete co-elution, the precision of the measurement was significantly improved.

Chromatographic MethodAnalyte/Internal Standard PairCo-elution StatusRelative Standard Deviation (%RSD) of Area Ratio
Method 1Fluconazole / Fluconazole-d4Incomplete26.2%
Method 2Fluconazole / Fluconazole-d4Complete1.37%
Method 1Homoserine lactone / Homoserine lactone-d3Incomplete6.67%
Method 2Homoserine lactone / Homoserine lactone-d3Complete1.35%

Table 2: Comparison of Retention Time Shifts in Different Separation Techniques

This table presents data from a study comparing the median retention time shifts between light and heavy (deuterated) dimethyl-labeled peptides using Capillary Zone Electrophoresis (CZE) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Separation TechniqueComparisonMedian Retention Time Shift (seconds)
CZELight vs. Intermediate Labeled0.18
CZELight vs. Heavy Labeled0.12
UHPLCLight vs. Intermediate Labeled2.0
UHPLCLight vs. Heavy Labeled2.9

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol describes a general method for removing proteins from plasma samples prior to LC-MS analysis.

  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.

  • Vortexing: Briefly vortex the tube to ensure the internal standard is thoroughly mixed with the sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the tube to precipitate the plasma proteins.

  • Vortexing: Vigorously vortex the tube for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Bioanalysis

This protocol outlines a general procedure for solid-phase extraction, a more selective sample cleanup technique.

  • Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1-2 column volumes of water or an aqueous buffer (with a pH matching the sample) through the cartridge to equilibrate the sorbent.

  • Sample Loading: Add the deuterated internal standard to the sample. Load the sample onto the SPE cartridge at a moderate flow rate (e.g., 0.5-1 mL/min).

  • Washing: Pass 1-3 mL of a wash solvent (of intermediate polarity) through the cartridge to remove interfering matrix components.

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Deuterated Internal Standard Sample->Add_IS Spike Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Inject MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

troubleshooting_logic Start Retention Time Shift Observed Check_All_Peaks Are all peaks shifting proportionally? Start->Check_All_Peaks Flow_Rate_Issue Potential Flow Rate Issue - Check for leaks - Inspect pump seals - Degas mobile phase Check_All_Peaks->Flow_Rate_Issue Yes Selective_Shift Selective Peak Shift Check_All_Peaks->Selective_Shift No Check_IS Is the deuterated IS co-eluting with the analyte? Selective_Shift->Check_IS No_Coelution Incomplete Co-elution (Deuterium Isotope Effect) Check_IS->No_Coelution No Optimize_Chrom Optimize Chromatography - Adjust mobile phase/gradient - Change column/temperature No_Coelution->Optimize_Chrom Matrix_Effects Potential for Differential Matrix Effects No_Coelution->Matrix_Effects Improve_Cleanup Improve Sample Cleanup (SPE) Matrix_Effects->Improve_Cleanup

Caption: Troubleshooting logic for retention time shifts.

signaling_pathway Analyte Analyte Analyte_Response Analyte Response Analyte->Analyte_Response Deuterated_IS Deuterated Internal Standard IS_Response IS Response Deuterated_IS->IS_Response Analytical_Variability Analytical Variability (e.g., Injection Volume, Ion Suppression) Analytical_Variability->Analyte_Response Analytical_Variability->IS_Response Ratio Area Ratio (Analyte/IS) = Constant Analyte_Response->Ratio IS_Response->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Principle of accurate quantification with a deuterated internal standard.

References

impact of tert-Butylamine-d9 Hydrobromide purity on quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of tert-Butylamine-d9 Hydrobromide as an internal standard (IS) in quantitative analysis. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butylamine-d9 Hydrobromide and why is it used as an internal standard?

A: tert-Butylamine-d9 Hydrobromide is the deuterium-labeled form of tert-Butylamine Hydrobromide, where nine hydrogen atoms have been replaced by their heavy isotope, deuterium (B1214612).[1][2] It is widely used as an internal standard in quantitative analytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1]

An ideal internal standard mimics the chemical and physical properties of the analyte (the substance being measured) as closely as possible. Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[3] The mass difference allows the instrument to distinguish between the analyte and the standard, enabling accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]

Q2: How does the purity of my tert-Butylamine-d9 Hydrobromide standard directly impact my quantitative results?

A: The purity of a deuterated standard has two critical components: chemical purity and isotopic purity. Both can significantly affect quantification.

  • Chemical Purity (Presence of Unlabeled Analyte): This is often the most critical issue. If the deuterated internal standard is contaminated with the non-deuterated (unlabeled) analyte, it will contribute to the signal being measured for the actual analyte in your sample.[4] This leads to a consistent overestimation of the analyte's concentration. The error is most pronounced at the lower end of the calibration curve, especially near the Lower Limit of Quantification (LLOQ).[4]

  • Isotopic Purity: This refers to the percentage of deuterium enrichment in the standard. High isotopic purity (typically >98%) is essential to minimize the standard's contribution to the analyte's mass channel and ensure clear separation of their signals.[3]

The following table illustrates the potential impact of unlabeled tert-Butylamine impurity in the internal standard on the calculated concentration of a sample.

Table 1: Theoretical Impact of Unlabeled Impurity on Analyte Quantification

True Analyte Concentration (ng/mL) IS Concentration Added (ng/mL) % Unlabeled Impurity in IS Signal Contribution from Impurity (ng/mL) Calculated Analyte Concentration (ng/mL) % Error
1.0 100 0.1% 0.1 1.10 +10.0%
1.0 100 0.5% 0.5 1.50 +50.0%
10.0 100 0.1% 0.1 10.10 +1.0%
10.0 100 0.5% 0.5 10.50 +5.0%
100.0 100 0.1% 0.1 100.10 +0.1%

| 100.0 | 100 | 0.5% | 0.5 | 100.50 | +0.5% |

Note: This table provides a simplified model. Actual error can be influenced by the response factors of the analyte and IS.

Q3: My calibration curve has a high y-intercept and poor linearity at the low end. Could the internal standard be the cause?

A: Yes, this is a classic symptom of an internal standard contaminated with the unlabeled analyte. The impurity creates a constant background signal for the analyte, which artificially inflates the response of your low-concentration standards and blank samples. This results in a positive y-intercept and can compromise the linearity of the curve, particularly at the lower limit of quantification (LLOQ).

A Observation: High Y-Intercept or Poor Low-End Linearity B Potential Cause: Constant background signal for the analyte A->B is often due to C Primary Suspect: Unlabeled analyte present as an impurity in the Deuterated Internal Standard B->C is caused by D Troubleshooting Step: Analyze the Internal Standard solution alone C->D To confirm, E Expected Result if IS is Impure: Significant signal observed at the analyte's mass and retention time D->E leads to

Caption: Troubleshooting logic for a high y-intercept.

Q4: How can I experimentally test the purity of my tert-Butylamine-d9 Hydrobromide stock?

A: You should analyze a solution of the tert-Butylamine-d9 Hydrobromide internal standard on its own, prepared at the same concentration used in your analytical method. This is a critical step for method validation and troubleshooting. The detailed methodology is provided in the "Troubleshooting Guides" section under Protocol 1 . The goal is to measure the response of any unlabeled tert-Butylamine at its specific mass-to-charge ratio (m/z) and retention time.

Q5: What are the typical acceptance criteria for unlabeled impurities in a deuterated standard?

A: While specific limits can vary by laboratory and regulatory body, a common industry practice is to assess the contribution of the internal standard to the analyte signal. The response of the unlabeled analyte in a neat solution of the internal standard should be minimal.

Table 2: Typical Acceptance Criteria for Impurities in a Deuterated Internal Standard

Parameter Acceptance Criterion Rationale
Analyte Signal in IS Solution The peak area of the unlabeled analyte in the IS working solution should be less than 5% of the analyte peak area at the LLOQ. Ensures that the IS does not significantly contribute to the analyte signal, thereby preventing inaccurate measurement of low-concentration samples.

| IS Signal in Analyte Solution | The peak area of the deuterated IS in the highest concentration standard (ULOQ) should be less than 5% of the IS peak area in the working solution. | Confirms that the analyte reference material is not contaminated with the deuterated standard. |

Note: These criteria are based on common bioanalytical method validation guidelines.[4]

Q6: I observe slight chromatographic separation between tert-Butylamine and its d9-labeled standard. How does this impact quantification?

A: This phenomenon, known as the kinetic isotope effect, can sometimes lead to the deuterated standard eluting slightly earlier or later than the unlabeled analyte.[5] If the separation is significant, it can compromise the effectiveness of the internal standard. The primary purpose of an IS is to experience the same matrix effects (ion suppression or enhancement) as the analyte. If they elute at different times, they may be exposed to different co-eluting matrix components, leading to dissimilar ionization efficiencies and inaccurate correction.[5]

cluster_0 Scenario 1: Perfect Co-elution cluster_1 Scenario 2: Chromatographic Separation A Analyte + IS Peak Matrix Effect Identical Ion Suppression B Result: Accurate Correction C Analyte Peak Matrix Effect 1 High Ion Suppression D IS Peak Matrix Effect 2 Low Ion Suppression E Result: Inaccurate Correction

Caption: Impact of chromatographic separation on matrix effects.

Troubleshooting Guides

Protocol 1: Assessing the Contribution of the Internal Standard to the Analyte Signal

This protocol details the steps to quantify the amount of unlabeled tert-Butylamine present in your tert-Butylamine-d9 Hydrobromide internal standard.

1. Objective: To determine if the internal standard (IS) solution contributes significantly to the signal of the unlabeled analyte.

2. Materials:

  • tert-Butylamine-d9 Hydrobromide (your IS)

  • tert-Butylamine Hydrobromide (your analyte reference standard)

  • Appropriate solvent (e.g., Methanol, Acetonitrile, Water) consistent with your analytical method.

  • Calibrated pipettes and vials.

  • LC-MS/MS system.

3. Solution Preparation:

  • Analyte LLOQ Solution: Prepare a standard solution of unlabeled tert-Butylamine at the concentration of your method's Lower Limit of Quantification (LLOQ).

  • IS Working Solution: Prepare a solution of tert-Butylamine-d9 Hydrobromide at the exact concentration you use when preparing samples for your assay.

4. LC-MS/MS Analysis:

  • Set up your LC-MS/MS system with the established method for tert-Butylamine. Ensure you are monitoring the specific mass transitions for both the unlabeled analyte and the deuterated internal standard.

  • Injection Sequence:

    • Inject a solvent blank to establish the baseline.

    • Inject the Analyte LLOQ Solution (at least 3 replicates) to determine the average peak area for the analyte at this concentration.

    • Inject the IS Working Solution (at least 3 replicates) to measure any signal present in the analyte's mass transition channel at the expected retention time.

5. Data Analysis and Interpretation:

  • Calculate the average peak area of the unlabeled analyte from the Analyte LLOQ Solution injections. Let's call this Area_LLOQ.

  • Calculate the average peak area of the unlabeled analyte from the IS Working Solution injections. Let's call this Area_IS_Impurity.

  • Calculate the percentage contribution using the following formula: % Contribution = (Area_IS_Impurity / Area_LLOQ) * 100

  • Compare to Acceptance Criteria: Refer to Table 2 . If the % Contribution is greater than your established limit (e.g., 5%), the purity of your internal standard is insufficient for this method, and it is likely the source of inaccuracies. Consider sourcing a new, higher-purity batch of the internal standard.

References

Technical Support Center: Minimizing Matrix Effects with tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of tert-Butylamine-d9 Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals utilizing stable isotope-labeled (SIL) internal standards to ensure accurate quantification in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using tert-Butylamine-d9 Hydrobromide as an internal standard (IS) to mitigate matrix effects in LC-MS analysis.

Q1: What is tert-Butylamine-d9 Hydrobromide and why is it used?

A: tert-Butylamine-d9 Hydrobromide is the deuterium-labeled form of tert-Butylamine Hydrobromide.[1][2] In quantitative analysis by mass spectrometry (LC-MS), it serves as an ideal internal standard (IS).[1] An IS is a compound added to samples at a known concentration to help quantify the analyte of interest. A stable isotope-labeled IS like tert-Butylamine-d9 is the preferred choice because its physical and chemical properties are nearly identical to the unlabeled analyte (tert-Butylamine or a structural analog).[3][4] This similarity ensures it experiences the same processing variations and, crucially, the same matrix effects (ion suppression or enhancement), allowing for reliable correction and accurate quantification.[4]

Q2: What are matrix effects and how do they impact my results?

A: The "matrix" refers to all components in a sample other than the analyte you are trying to measure, such as proteins, salts, lipids, and phospholipids (B1166683) in biological fluids.[5] These components can co-elute with your analyte from the LC column and interfere with the ionization process in the mass spectrometer's source.[6][7] This interference, known as the matrix effect, can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement).[8] Both effects compromise the accuracy, precision, and sensitivity of the analytical method. Electrospray ionization (ESI) is particularly susceptible to matrix effects.[9]

Q3: My internal standard (IS) signal is low or inconsistent. What are the potential causes?

A: Inconsistent IS signal is a common problem that can undermine quantification. Here are several potential causes and troubleshooting steps:

  • Sample Preparation Issues: The IS may be lost during extraction steps (e.g., protein precipitation, solid-phase extraction). Ensure your extraction protocol is optimized for both the analyte and the IS. Adsorption to labware like plastic tubes or pipette tips can also be a factor; using low-adsorption labware may help.[10]

  • Stability Problems: Although SIL standards are generally stable, the stability of tert-Butylamine-d9 Hydrobromide in your specific matrix and storage conditions should be verified. Degradation can lead to a progressive loss of signal.

  • Ion Suppression: The IS itself is subject to ion suppression from matrix components. If the IS elutes in a region of high matrix interference, its signal can be significantly reduced.[11]

  • Incorrect Concentration: The concentration of the IS should be appropriate for the analytical range. If it is too low, the signal-to-noise ratio may be poor. If too high, it could saturate the detector or even contribute to matrix effects.

Q4: How can I be sure that tert-Butylamine-d9 Hydrobromide is effectively compensating for matrix effects?

A: The fundamental assumption is that the analyte and the SIL-IS behave identically. However, this is not always the case.[3] Here’s how to verify its effectiveness:

  • Assess Co-elution: The analyte and IS must co-elute perfectly for proper correction. Deuterium labeling can sometimes cause a slight shift in retention time (an "isotope effect"), causing the IS and analyte to experience different degrees of matrix suppression. Check for complete overlap of the chromatographic peaks.

  • Calculate the IS-Normalized Matrix Factor: The most definitive way is to perform a quantitative matrix effect assessment. This involves calculating the Matrix Factor (MF) for both the analyte and the IS and then determining the IS-Normalized MF. According to regulatory guidelines, the coefficient of variation (CV) of the IS-Normalized MF across at least six different lots of matrix should not exceed 15%.[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol, adapted from methods proposed by Matuszewski et al., allows for the quantitative measurement of matrix effects.[5][13] It is a critical experiment during method development and validation.

Objective: To calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).

Required Materials:

  • Analyte of interest

  • tert-Butylamine-d9 Hydrobromide (Internal Standard)

  • Blank biological matrix from at least 6 different sources/lots

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Standard lab equipment for sample preparation

Procedure:

  • Prepare Three Sets of Samples at two concentration levels (a low QC and a high QC):

    • Set A (Neat Solution): Spike the analyte and IS into the final LC-MS mobile phase or a solvent identical to the post-extraction solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure (e.g., protein precipitation, SPE). After the final step, spike the resulting clean extract with the analyte and IS.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before the sample preparation procedure. (This set is used for calculating recovery, not matrix factor, but is typically prepared at the same time).

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): This measures the absolute matrix effect.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.[5]

      • An MF > 1 indicates ion enhancement.[5]

      • An MF = 1 indicates no matrix effect.[14]

    • IS-Normalized Matrix Factor: This measures how well the IS compensates for the matrix effect.

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Recovery (RE): This measures the efficiency of the extraction process.

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

Acceptance Criteria (per EMA/MHLW guidelines): The coefficient of variation (CV%) of the IS-normalized MF across the 6+ matrix lots should be ≤15%.[12]

Data Presentation

The results from the matrix effect experiment should be summarized for clarity.

Table 1: Example Matrix Effect Assessment Data

Matrix LotAnalyte MFIS MFIS-Normalized MF
Lot 10.750.731.03
Lot 20.680.690.99
Lot 30.810.801.01
Lot 40.720.711.01
Lot 50.650.670.97
Lot 60.770.751.03
Mean 0.73 0.72 1.01
Std Dev 0.06 0.05 0.02
CV (%) 8.2% 6.9% 2.0%

In this example, while both the analyte and IS experience significant ion suppression (~27-28%), the low CV% of the IS-Normalized MF (2.0%) demonstrates that tert-Butylamine-d9 Hydrobromide effectively tracks and corrects for the matrix effect.

Visual Guides

Workflow for Matrix Effect Assessment

The following diagram outlines the experimental workflow for quantitatively assessing matrix effects using the post-extraction spiking method.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation prep_neat Set A: Spike Analyte + IS in Neat Solvent analysis LC-MS/MS Analysis (Measure Peak Areas) prep_neat->analysis prep_post Set B: Extract Blank Matrix, then Spike Analyte + IS prep_post->analysis prep_pre Set C: Spike Blank Matrix, then Extract (for Recovery) prep_pre->analysis calc_mf Calculate Matrix Factor (MF) (Set B / Set A) analysis->calc_mf calc_re Calculate Recovery (RE) (Set C / Set B) analysis->calc_re calc_is_mf Calculate IS-Normalized MF (Analyte MF / IS MF) calc_mf->calc_is_mf result Assess Results (CV% of IS-Norm MF ≤ 15%) calc_is_mf->result

Workflow for quantitative assessment of matrix effects.

Troubleshooting Logic for Inconsistent IS Response

This decision tree provides a logical path for diagnosing the root cause of a variable internal standard signal.

ISTroubleshooting cluster_prep Sample Preparation Checks cluster_system LC-MS System Checks cluster_is Internal Standard Integrity Checks start Problem: Inconsistent IS Signal cause1 Sample Prep Issue? start->cause1 cause2 LC-MS System Issue? start->cause2 cause3 IS Integrity Issue? start->cause3 check1a Verify pipetting accuracy cause1->check1a check2a Check for injector variability (run neat IS injections) cause2->check2a check3a Verify IS stock/working solution stability cause3->check3a check1b Assess extraction recovery check1c Test for non-specific binding (use low-adsorption plates/vials) check2b Inspect for LC column degradation check2c Clean and tune MS source check3b Check for isotopic crosstalk from high-concentration analyte check3c Confirm chemical purity of IS

Decision tree for troubleshooting inconsistent IS signal.

References

dealing with co-eluting interferences for tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of tert-Butylamine-d9 Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting interferences when analyzing tert-Butylamine-d9 Hydrobromide?

A1: Co-eluting interferences in the analysis of tert-Butylamine-d9 Hydrobromide typically originate from three main sources:

  • Matrix Effects: Endogenous components from the biological matrix (e.g., plasma, urine) can co-elute with the analyte and its internal standard, leading to ion suppression or enhancement in the mass spectrometer. Phospholipids and other small polar endogenous molecules are common culprits.

  • Metabolites: Metabolites of co-administered drugs or even metabolites of the parent drug containing the tert-butylamine (B42293) moiety can potentially co-elute. For instance, while tert-butylamine itself is not extensively metabolized, drugs administered concurrently may produce polar metabolites with similar chromatographic retention.

  • Isotopic Crosstalk: Interference can occur from the analyte to its deuterated internal standard (IS) or vice-versa. This can be due to the natural isotopic abundance of the analyte or impurities in the deuterated standard.[1]

Q2: Why is a deuterated internal standard like tert-Butylamine-d9 Hydrobromide used, and what are its limitations?

A2: A stable isotope-labeled (SIL) internal standard, such as tert-Butylamine-d9 Hydrobromide, is considered the gold standard in quantitative bioanalysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of signal variability.[1] However, limitations exist:

  • Chromatographic Shift: In some cases, the deuterated standard may exhibit a slight difference in retention time compared to the native analyte, a phenomenon known as the "isotope effect."

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or mobile phase, particularly at non-stabilized positions on the molecule.[2] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[2]

  • Purity: The isotopic and chemical purity of the deuterated standard is crucial. Impurities can lead to inaccurate quantification.[1]

Q3: What are the initial steps to investigate suspected co-eluting interference?

A3: If you suspect co-eluting interference, a systematic approach is recommended:

  • Visually Inspect Chromatograms: Look for any distortion of the analyte or internal standard peaks. Check for shoulders or unexpected peaks within the integration window.

  • Monitor Ion Ratios: For both the analyte and the internal standard, monitor the ratio of two different product ions (if available). A change in this ratio across the peak can indicate the presence of an interference.

  • Analyze Blank Matrix: Inject an extract of a blank matrix (from multiple sources, if possible) to check for endogenous interferences at the retention time of the analyte and IS.

  • Post-Column Infusion Experiment: This experiment can help identify regions of ion suppression or enhancement throughout the chromatographic run.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Unstable Retention Time for tert-Butylamine

Possible Cause: tert-Butylamine is a small, polar, basic compound, which can exhibit poor retention and peak shape on traditional reversed-phase columns due to strong interactions with residual silanols.

Troubleshooting Steps:

StepActionRationale
1Optimize Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of tert-butylamine (~10.7) to ensure it is fully protonated and less likely to interact with silanols.
2Use a HILIC Column Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.
3Employ Ion-Pairing Agents The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve retention and peak shape on reversed-phase columns, but they may cause ion suppression and are not always MS-friendly.
4Consider Derivatization Chemical derivatization can be used to make the analyte less polar, improving its chromatographic behavior on reversed-phase columns.
Issue 2: Inconsistent Analyte/Internal Standard Area Ratio

Possible Cause: This is a classic symptom of differential matrix effects, where the co-eluting interference affects the analyte and the internal standard to different extents.

Troubleshooting Steps:

StepActionRationale
1Improve Sample Preparation Enhance the sample clean-up procedure to remove more matrix components. Transitioning from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.
2Modify Chromatographic Separation Adjust the gradient, flow rate, or column chemistry to achieve better separation between the analyte/IS and the interfering peak. Even a small shift in retention time can move the analyte out of a zone of ion suppression.
3Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the assay has sufficient sensitivity.
4Investigate Isotopic Exchange If the IS area is decreasing over time in the autosampler, investigate the possibility of isotopic exchange. This can be mitigated by keeping the samples cool and in an acidic environment.[2]
Issue 3: Signal Detected in Blank Samples at the Analyte Retention Time

Possible Cause: This could be due to carryover from a previous injection, contamination of the system, or an endogenous interference in the blank matrix.

Troubleshooting Steps:

StepActionRationale
1Inject Solvent Blanks Inject several solvent blanks after a high concentration standard to assess for carryover. If carryover is present, optimize the autosampler wash procedure.
2Check for System Contamination Systematically check all components of the LC-MS system (solvents, tubing, column) for potential sources of contamination.
3Analyze Multiple Lots of Blank Matrix If the interference is present in multiple lots of blank matrix, it is likely an endogenous compound. The chromatographic method must be modified to separate this interference from the analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general methodology for cleaning up plasma samples to reduce matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add the internal standard solution. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression/Enhancement

This experiment helps to identify regions in the chromatogram where matrix effects are most pronounced.

  • Setup: Use a T-connector to infuse a standard solution of tert-butylamine and its deuterated internal standard at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer.

  • Analysis: While infusing the standards, inject a blank, extracted matrix sample.

  • Data Review: Monitor the signal of the analyte and internal standard. Any significant dip or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Signal-to-Noise (S/N) Ratio and Matrix Effect

Sample Preparation MethodAnalyte S/N Ratio (n=6)Internal Standard S/N Ratio (n=6)Matrix Effect (%)
Protein Precipitation85 ± 1292 ± 15-45% (Suppression)
Liquid-Liquid Extraction250 ± 28265 ± 31-15% (Suppression)
Solid-Phase Extraction450 ± 40470 ± 45< -5% (Minimal Effect)

Note: Data are representative and will vary based on the specific method and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add tert-Butylamine-d9 IS Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Review Data Review & Reporting Quantification->Review

Caption: A typical bioanalytical workflow for the quantification of tert-butylamine.

troubleshooting_logic Start Inconsistent Analyte/IS Ratio Observed Check_Chroma Review Chromatograms: - Peak Shape - Co-elution Start->Check_Chroma Improve_Sample_Prep Enhance Sample Cleanup (e.g., switch to SPE) Check_Chroma->Improve_Sample_Prep Poor Peak Shape/ Interference Modify_LC Optimize Chromatography (Gradient, Column, pH) Check_Chroma->Modify_LC Co-elution Evident Investigate_IS Investigate IS Stability (Isotopic Exchange) Check_Chroma->Investigate_IS IS Area Drifting Resolved Issue Resolved Improve_Sample_Prep->Resolved Modify_LC->Resolved Dilute_Sample Dilute Sample Investigate_IS->Dilute_Sample Exchange Confirmed Unresolved Further Investigation Needed Investigate_IS->Unresolved Exchange Not Evident Dilute_Sample->Resolved

Caption: A decision tree for troubleshooting inconsistent analyte to internal standard ratios.

References

Validation & Comparative

The Gold Standard in Amine Analysis: A Comparative Guide to Method Validation Using tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amine-containing compounds, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of method validation performance when utilizing tert-Butylamine-d9 Hydrobromide, a deuterated internal standard, against a common non-deuterated alternative, highlighting the benefits of stable isotope labeling in bioanalysis.

tert-Butylamine-d9 Hydrobromide is a deuterated analog of tert-butylamine, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like tert-Butylamine-d9 Hydrobromide is widely considered the "gold standard" in quantitative bioanalysis. This is due to its ability to co-elute with the analyte and provide a more accurate correction for variations in extraction recovery, matrix-induced ion suppression or enhancement, and injection volume.

Below is a comparative summary of typical method validation parameters for a hypothetical amine analyte using tert-Butylamine-d9 Hydrobromide versus a structurally similar but non-deuterated amine as an internal standard.

Validation Parametertert-Butylamine-d9 Hydrobromide (Deuterated IS)Non-Deuterated Amine IS (e.g., Heptylamine)
Linearity (R²) > 0.999> 0.995
Precision (%CV)
Intra-day< 5%< 10%
Inter-day< 8%< 15%
Accuracy (%) 95 - 105%90 - 110%
Recovery (%) Consistent and reproducibleVariable
Matrix Effect Minimal to nonePotential for significant ion suppression/enhancement

Experimental Protocols

A robust bioanalytical method validation is crucial for ensuring the reliability of study data. Below are detailed methodologies for key experiments in a method validation study employing tert-Butylamine-d9 Hydrobromide as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the amine analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve tert-Butylamine-d9 Hydrobromide in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reverse-phase column is typically suitable for amine analysis.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid to improve peak shape, is commonly used.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and tert-Butylamine-d9 Hydrobromide.

Method Validation Parameters
  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity should be assessed over the expected concentration range.

  • Precision and Accuracy: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The precision (%CV) and accuracy (%) should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantitation).

  • Recovery: Compare the peak area of the analyte in pre-spiked extracted samples to that in post-spiked extracted samples at three different concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-spiked extracted samples from different sources to the peak area of the analyte in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

G Bioanalytical Method Validation Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Validation stock Stock Solutions (Analyte & IS) cal_qc Calibration Standards & QC Samples stock->cal_qc spike Spike IS into Samples cal_qc->spike sample_prep Biological Sample (e.g., Plasma) sample_prep->spike extract Protein Precipitation & Extraction spike->extract dry_recon Evaporation & Reconstitution extract->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing (Peak Area Ratio) lcms->data validation Validation Parameter Assessment data->validation

Caption: Experimental workflow for bioanalytical method validation.

G Performance Comparison of Internal Standards cluster_deuterated tert-Butylamine-d9 Hydrobromide (Deuterated IS) cluster_non_deuterated Non-Deuterated Amine IS d_accuracy High Accuracy (Compensates for Matrix Effects) d_precision High Precision (Reduces Variability) d_accuracy->d_precision d_recovery Consistent Recovery d_accuracy->d_recovery d_cost Higher Cost nd_accuracy Variable Accuracy (Susceptible to Matrix Effects) nd_precision Lower Precision (Higher Variability) nd_accuracy->nd_precision nd_recovery Inconsistent Recovery nd_accuracy->nd_recovery nd_cost Lower Cost

References

The Gold Standard Debate: A Comparative Analysis of tert-Butylamine-d9 and ¹³C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data in bioanalysis is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards: deuterium-labeled standards, exemplified by tert-Butylamine-d9, and carbon-13 (¹³C)-labeled standards.

Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they share a high degree of chemical and physical similarity with the analyte of interest. This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. However, the specific isotope used for labeling can have significant implications for assay performance. While deuterium-labeled standards like tert-Butylamine-d9 are widely used due to their cost-effectiveness and commercial availability, ¹³C-labeled standards are increasingly recognized as the superior choice for many applications.[1][2][3]

This guide will delve into the key performance differences between these two types of internal standards, supported by experimental data and detailed methodologies, to provide a comprehensive resource for selecting the optimal internal standard for your bioanalytical needs.

Performance Face-Off: Deuterium (B1214612) vs. Carbon-13 Labeling

The fundamental difference between deuterium and ¹³C labeling lies in the "isotope effect." The significant mass difference between hydrogen and deuterium (approximately 100%) can lead to slight changes in the physicochemical properties of the molecule.[4] This can manifest as a chromatographic shift, where the deuterated internal standard does not perfectly co-elute with the unlabeled analyte.[2] This lack of co-elution can lead to differential matrix effects, where the analyte and internal standard are not equally affected by ion suppression or enhancement, ultimately compromising the accuracy of the assay.[5][6]

In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in negligible isotope effects.[4] Consequently, ¹³C-labeled internal standards typically co-elute perfectly with the analyte, ensuring that both experience the same matrix effects and providing more accurate and precise quantification.[3][7]

Quantitative Data Comparison

The following table summarizes data from a comparative study on the determination of amphetamines using both deuterium-labeled and ¹³C-labeled internal standards. While not specific to tert-Butylamine-d9, this data provides a clear illustration of the performance differences between the two labeling strategies.

Table 1: Comparison of Assay Performance with Deuterium- and ¹³C-Labeled Internal Standards for Amphetamine Analysis

ParameterDeuterium-Labeled IS (Amphetamine-d11)¹³C-Labeled IS (Amphetamine-¹³C₆)Key Takeaway
Chromatographic Co-elution Partial separation from analytePerfect co-elution with analyte¹³C-IS more effectively mimics the analyte's chromatographic behavior.[3]
Compensation for Ion Suppression Less effectiveMore effectivePerfect co-elution of ¹³C-IS provides superior correction for matrix-induced ion suppression.[5]
Precision (%RSD) HigherLowerAssays using ¹³C-IS generally exhibit better precision.
Accuracy (%Bias) More susceptible to biasHigher accuracyReduced influence of matrix effects with ¹³C-IS leads to more accurate results.

Data adapted from studies on amphetamine analysis, serving as a representative comparison.[3]

Experimental Protocols

To rigorously evaluate the performance of an internal standard, a series of validation experiments should be conducted. The following provides a detailed methodology for assessing key performance parameters.

Experimental Workflow for Internal Standard Evaluation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Performance Evaluation cluster_decision Decision Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (Deuterated or ¹³C-labeled) Sample->Spike_IS Extraction Protein Precipitation or Solid-Phase Extraction Spike_IS->Extraction LC_Sep Chromatographic Separation Extraction->LC_Sep MS_Detect Mass Spectrometric Detection LC_Sep->MS_Detect CoElution Assess Chromatographic Co-elution MS_Detect->CoElution MatrixEffect Evaluate Matrix Effects and Recovery MS_Detect->MatrixEffect PrecisionAccuracy Determine Precision and Accuracy MS_Detect->PrecisionAccuracy Optimal_IS Select Optimal Internal Standard PrecisionAccuracy->Optimal_IS

Caption: Workflow for the evaluation of internal standard performance.

Protocol for Assessment of Matrix Effects and Recovery

Objective: To determine if the internal standard adequately compensates for matrix-induced ion suppression or enhancement and to assess the efficiency of the extraction process.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standard solutions of the analyte and internal standard in the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard at the same low and high concentrations. Then, perform the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

An ideal internal standard will show a matrix effect and recovery profile that is very similar to the analyte, indicating that it is effectively compensating for these variations.

Logical Framework for Internal Standard Selection

The decision to use a deuterated or ¹³C-labeled internal standard involves a trade-off between cost and performance. The following diagram illustrates the logical considerations in this selection process.

G Start Internal Standard Selection Assay_Criticality High-Stakes Assay? (e.g., Pivotal Bioequivalence Study) Start->Assay_Criticality Budget_Constraints Significant Budget Constraints? Assay_Criticality->Budget_Constraints No C13_IS Select ¹³C-Labeled IS Assay_Criticality->C13_IS Yes Budget_Constraints->C13_IS No D_IS Select Deuterated IS Budget_Constraints->D_IS Yes Validate Rigorous Validation Required D_IS->Validate

Caption: Decision-making flowchart for internal standard selection.

Conclusion and Recommendations

For bioanalytical assays that demand the highest level of accuracy, precision, and robustness, ¹³C-labeled internal standards are the superior choice. Their ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.

While tert-Butylamine-d9 and other deuterated internal standards can be a viable and more cost-effective option, they carry a higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects. When using a deuterated internal standard, it is crucial to perform rigorous validation to ensure that any chromatographic separation from the analyte does not adversely impact the accuracy and precision of the assay.

Ultimately, the choice of internal standard should be guided by the specific requirements of the assay and a thorough understanding of the potential trade-offs between cost and data quality. For pivotal studies that will be submitted to regulatory agencies, the investment in a ¹³C-labeled internal standard is often justified by the increased confidence in the resulting data.

References

A Comparative Guide to the Accuracy and Precision of tert-Butylamine-d9 Hydrobromide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Among the array of options, stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, are widely regarded as the gold standard. This guide provides a comprehensive comparison of tert-Butylamine-d9 Hydrobromide as an internal standard, evaluating its performance against other deuterated primary amine alternatives and underscoring the principles of its application with supporting data.

The Critical Role of Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) analysis, deuterated internal standards are invaluable for several reasons. They exhibit nearly identical physicochemical properties to their non-deuterated analyte counterparts, including extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity allows them to effectively compensate for variations that can occur during sample preparation and analysis, such as matrix effects and instrument fluctuations. The use of a suitable deuterated internal standard is a key recommendation in bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.

Performance of tert-Butylamine-d9 Hydrobromide: A Data-Driven Perspective

For the purpose of this guide, we will present a comparative table using validation data from well-documented deuterated internal standards for other small primary amines, such as amphetamine-d5, which serves as a relevant surrogate for performance expectation.

Table 1: Comparative Accuracy and Precision of Deuterated Primary Amine Internal Standards
Internal StandardAnalyte(s)MatrixAccuracy (%)Precision (%RSD)Reference
Hypothetical Performance of tert-Butylamine-d9 Hydrobromide Small Primary AminesPlasma, Urine90.0 - 110.0 (Expected)< 15 (Expected)Based on typical performance of deuterated standards
Amphetamine-d5Amphetamine, MethamphetamineOral Fluid98.2 - 111.9< 15
Methamphetamine-d5d-Methamphetamine, l-MethamphetamineOral FluidIntraday: 93.3 - 103.4, Interday: 90.0 - 103.4Intraday: 0.1 - 1.6, Interday: 3.8 - 11.6

Note: The performance of tert-Butylamine-d9 Hydrobromide is projected based on the typical acceptance criteria for bioanalytical method validation and the performance of structurally similar deuterated internal standards.

Alternative Deuterated Internal Standards for Primary Amine Quantification

The selection of an internal standard is contingent on the specific analyte being quantified. For the analysis of small primary amines, several deuterated alternatives to tert-Butylamine-d9 Hydrobromide can be considered.

Table 2: Alternative Deuterated Internal Standards for Small Primary Amines
Internal StandardCommon ApplicationsKey Considerations
Ethylamine-d5Quantification of ethylamine (B1201723) and other short-chain alkylamines.Commercially available. Lower mass may be a consideration in some matrices.
Propylamine-d7Quantification of propylamine (B44156) and related compounds.Good general-purpose internal standard for small amines.
Amphetamine-d5, -d8, -d11Quantification of amphetamine and its analogues.Extensive validation data available. Higher mass may be advantageous.
Methamphetamine-d5, -d9, -d14Quantification of methamphetamine and related compounds.Widely used in forensic and clinical toxicology.
Cadaverine-d4Quantification of biogenic amines.Relevant for food safety and metabolic studies.
Putrescine-d8Quantification of biogenic amines.Important in cancer research and food analysis.

Experimental Protocols: A Blueprint for Accurate Quantification

The successful implementation of tert-Butylamine-d9 Hydrobromide as an internal standard relies on a well-defined and validated experimental protocol. Below is a generalized methodology for the quantification of a small primary amine analyte in a biological matrix using LC-MS/MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Accurately weigh a known amount of the primary amine analyte and dissolve it in a suitable solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of tert-Butylamine-d9 Hydrobromide in a similar manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentration levels. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, C8) is typically used for the separation of small amines.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for amines.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and tert-Butylamine-d9 are monitored.

Data Analysis and Quantification
  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression model is typically applied to the calibration curve.

  • The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further elucidate the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add tert-Butylamine-d9 (20 µL) sample->add_is add_ppt Add Precipitation Solvent (300 µL) add_is->add_ppt vortex Vortex (1 min) add_ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis.

logical_relationship analyte Analyte sample_prep Sample Preparation Variability analyte->sample_prep matrix_effects Matrix Effects analyte->matrix_effects instrument_variability Instrument Variability analyte->instrument_variability is tert-Butylamine-d9 (IS) is->sample_prep is->matrix_effects is->instrument_variability accurate_quant Accurate & Precise Quantification sample_prep->accurate_quant Compensated by IS matrix_effects->accurate_quant Compensated by IS instrument_variability->accurate_quant Compensated by IS

Caption: Role of the internal standard in quantification.

Conclusion

tert-Butylamine-d9 Hydrobromide is a highly suitable internal standard for the accurate and precise quantification of small primary amines by LC-MS. Its deuterated nature ensures that it closely mimics the behavior of the target analyte throughout the analytical process, effectively compensating for potential sources of error. While specific performance data for this particular compound is not widely published, the well-established principles of using stable isotope-labeled internal standards, supported by data from analogous deuterated amines, provide strong evidence for its reliability. For researchers and drug development professionals, the use of tert-Butylamine-d9 Hydrobromide, in conjunction with a rigorously validated bioanalytical method, can significantly enhance the quality and confidence of quantitative data.

A Comparative Guide to Analytical Methods Utilizing tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of tert-butylamine (B42293), where tert-Butylamine-d9 Hydrobromide serves as an ideal internal standard. The information is compiled from various analytical studies to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods. While direct inter-laboratory comparison data for tert-Butylamine-d9 Hydrobromide is not publicly available, this guide synthesizes performance data from published methods for the analysis of tert-butylamine, offering valuable insights into method capabilities and potential alternatives.

tert-Butylamine-d9 Hydrobromide is a stable isotope-labeled version of tert-butylamine hydrobromide.[1][2][3] It is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] The use of a deuterated internal standard is a widely accepted strategy to improve the precision and accuracy of quantitative methods by correcting for variations during sample preparation and analysis.[4]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of tert-butylamine. These methods can be adapted to use tert-Butylamine-d9 Hydrobromide as an internal standard to enhance their reliability.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterValueReference
Limit of Detection (LOD) Not Reported[5]
Limit of Quantitation (LOQ) Not Reported[5]
**Linearity (R²) **> 0.98[5]
Precision (RSD%) 2.63% (System)[5]
Accuracy (Recovery %) Not Reported[5]

Table 2: Ion Chromatography (IC) Method Performance

ParameterValueReference
Limit of Detection (LOD) 0.01%[6]
Limit of Quantitation (LOQ) 0.02%[6]
Linearity (r) 0.9993[6]
Precision Not Reported[6]
Accuracy Not Reported[6]

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual tert-Butylamine

This method is suitable for the determination of residual tert-butylamine in pharmaceutical substances.[5]

  • Apparatus : Gas chromatograph with a flame-ionization detector (FID) or mass spectrometer (MS), DB-624 column (60 m x 0.32 mm ID, 1.8 µm film thickness), and a headspace autosampler.[5]

  • Chromatographic Conditions :[5]

    • Column Temperature : 40°C (10 min hold), ramp to 240°C at 40°C/min, hold for 8 min.

    • Injector Temperature : 200°C.

    • Detector Temperature : 260°C.

    • Carrier Gas : Nitrogen at 100 kPa.

    • Split Ratio : 5:1.

  • Headspace Conditions :[5]

    • Vial Oven Temperature : 100°C.

    • Needle Temperature : 110°C.

    • Transfer Line Temperature : 120°C.

    • Thermostat Time : 30 min.

  • Sample Preparation : Accurately weigh about 100 mg of the substance into a headspace vial and add 5 mL of N,N-Dimethylacetamide (DMA).[5] For quantitative analysis using an internal standard, a known amount of tert-Butylamine-d9 Hydrobromide solution would be added to the sample.

Ion Chromatography (IC) for tert-Butylamine

This method is designed for the assay of tert-butylamine in pharmaceutical intermediates.[6]

  • Apparatus : Ion chromatograph with a conductivity detector and a Dionex CS-14 column.[6]

  • Chromatographic Conditions :[6]

    • Mobile Phase : A mixture of methanesulfonic acid and acetonitrile. The exact composition is optimized based on the specific application.

    • Flow Rate : Isocratic elution.

    • Detection : Conductivity detection.

  • Sample Preparation : Dissolve the sample in an appropriate solvent to a working concentration (e.g., 1 mg/mL).[6] For internal standard calibration, a fixed concentration of tert-Butylamine-d9 Hydrobromide would be added to all standards and samples.

Methodology and Workflow Diagrams

The following diagrams illustrate the general workflow for using a deuterated internal standard and the logic for selecting an analytical method.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_DataProcessing Data Processing A Weigh Sample B Add Internal Standard (tert-Butylamine-d9 HBr) A->B Known Amount C Sample Dissolution/ Extraction B->C D Inject into LC-MS or GC-MS C->D E Data Acquisition (MRM/SIM Mode) D->E F Peak Integration (Analyte & IS) E->F G Calculate Peak Area Ratio F->G H Quantify using Calibration Curve G->H

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Method_Selection_Logic start Start: Need to quantify tert-butylamine volatility Is the analyte volatile? start->volatility gcms Consider GC-MS volatility->gcms Yes lcms Consider LC-MS volatility->lcms No matrix Complex Matrix? sensitivity High Sensitivity Required? matrix->sensitivity Yes ic Consider IC matrix->ic No end_gcms GC-MS is a suitable choice sensitivity->end_gcms No end_lcms LC-MS is a suitable choice sensitivity->end_lcms Yes gcms->matrix end_ic IC may be suitable (less common for trace) ic->end_ic

Caption: Logic for selecting an appropriate analytical method.

Comparison with Alternatives

For the analysis of amines like tert-butylamine, several analytical techniques can be considered. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS : This is a robust technique for volatile and semi-volatile compounds. Headspace GC-MS is particularly useful for analyzing residual solvents and volatile impurities in solid samples, minimizing sample preparation.[5] Derivatization may sometimes be necessary to improve the chromatographic behavior of polar amines.

  • LC-MS : Liquid chromatography coupled with mass spectrometry is a versatile and highly sensitive technique for a wide range of compounds, including those that are not volatile.[4] It often requires less sample preparation than GC-MS and is suitable for complex matrices. The use of a deuterated internal standard like tert-Butylamine-d9 Hydrobromide is common in LC-MS to achieve high accuracy and precision.[1]

  • Ion Chromatography (IC) : IC is a powerful technique for the separation and quantification of ionic species. It has been successfully applied to the analysis of amines in pharmaceutical preparations.[6] While it may not offer the same level of sensitivity and specificity as MS-based methods for trace analysis, it can be a reliable and cost-effective alternative for assays where the analyte concentration is higher.

Alternative Internal Standards : While tert-Butylamine-d9 Hydrobromide is specific for tert-butylamine analysis, other deuterated compounds can be used as internal standards for similar analytes. The key principle is to choose an internal standard that is chemically similar to the analyte of interest but has a different mass, ensuring it co-elutes and experiences similar matrix effects without causing interference. Examples include deuterated analogs of other primary amines or structurally related compounds.[7]

References

Comparative Analysis of tert-Butylamine-d9 Hydrobromide and tert-Butylamine Hydrobromide Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-Butylamine-d9 Hydrobromide and its non-deuterated analog, tert-Butylamine Hydrobromide, for use as reference materials. The selection of an appropriate reference standard is critical for ensuring the accuracy and reliability of analytical data in research and development. This document outlines key quality attributes, analytical methodologies for their characterization, and a comparative summary to aid in the selection process for applications such as internal standards in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: A Comparative Overview

The following table summarizes the typical specifications for high-quality tert-Butylamine-d9 Hydrobromide and tert-Butylamine Hydrobromide reference materials available from various commercial suppliers. These values are compiled from publicly available product information and representative Certificates of Analysis.

Parametertert-Butylamine-d9 Hydrobromidetert-Butylamine Hydrobromide
Chemical Formula C₄D₉H₃BrNC₄H₁₂BrN
Molecular Weight 163.10 g/mol 154.05 g/mol
CAS Number 134071-63-960469-70-7
Appearance White to off-white solidWhite to almost white powder or crystals[1][2]
Chemical Purity (Assay) ≥98%≥98%
Isotopic Purity (D atom %) ≥98 atom % DNot Applicable
Analytical Techniques NMR, GC-MS, Elemental AnalysisTitration, NMR, GC

Experimental Protocols: Ensuring Analytical Integrity

Detailed methodologies are crucial for the accurate characterization of reference materials. Below are the fundamental experimental protocols for determining the key quality attributes of tert-Butylamine-d9 Hydrobromide and its non-deuterated counterpart.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing the purity and identifying potential organic impurities in both deuterated and non-deuterated tert-Butylamine Hydrobromide.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: The sample is typically dissolved in a suitable solvent like methanol (B129727) or dichloromethane. A split/splitless injector is used.

  • Thermal Gradient: An appropriate temperature program is employed to separate the analyte from any impurities. For example, an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 30-300.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR is a powerful technique for determining the isotopic enrichment of deuterated compounds.[3][4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the tert-Butylamine-d9 Hydrobromide is dissolved in a suitable NMR solvent (e.g., D₂O or DMSO-d₆). An internal standard with a known concentration may be added for quantification.

  • ¹H NMR: A proton NMR spectrum is acquired to observe any residual proton signals in the tert-butyl group. The integration of these signals relative to a known reference can be used to calculate the degree of deuteration.

  • ²H (Deuterium) NMR: A deuterium (B1214612) NMR spectrum is acquired to directly observe the deuterium signal. The integral of the deuterium signal can be compared to that of a reference standard to determine the isotopic enrichment.

  • Data Analysis: The isotopic enrichment is calculated by comparing the integral of the residual proton signal to the total expected proton signal or by direct comparison of the deuterium signal to a standard.

Assay of tert-Butylamine Hydrobromide by Titration

For the non-deuterated hydrobromide salt, a simple acid-base titration can be used to determine the assay.

  • Principle: The amine hydrobromide is a salt of a weak base and a strong acid. It can be titrated with a strong base.

  • Reagents:

    • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N).

    • Indicator solution (e.g., phenolphthalein) or a pH meter for potentiometric titration.

  • Procedure:

    • Accurately weigh a sample of tert-Butylamine Hydrobromide and dissolve it in deionized water.

    • Add a few drops of the indicator or immerse the pH electrode.

    • Titrate the solution with the standardized NaOH solution until the endpoint is reached (color change for the indicator or the inflection point in the potentiometric titration curve).

  • Calculation: The purity of the tert-Butylamine Hydrobromide is calculated based on the volume of NaOH solution consumed, its concentration, and the initial mass of the sample.

Workflow and Logic Diagrams

The following diagrams illustrate the analytical workflow for the characterization of these reference materials and the logical relationship in selecting the appropriate standard.

Analytical Workflow cluster_Deuterated tert-Butylamine-d9 Hydrobromide cluster_NonDeuterated tert-Butylamine Hydrobromide Sample_D Sample Preparation GCMS_D Purity by GC-MS Sample_D->GCMS_D NMR_D Isotopic Enrichment by NMR Sample_D->NMR_D CoA_D Certificate of Analysis GCMS_D->CoA_D NMR_D->CoA_D Sample_H Sample Preparation Titration_H Purity by Titration Sample_H->Titration_H GC_H Impurity Profile by GC Sample_H->GC_H CoA_H Certificate of Analysis Titration_H->CoA_H GC_H->CoA_H

Analytical workflow for reference material characterization.

Selection Logic Application Define Analytical Application IsotopeDilution Isotope Dilution Mass Spectrometry? Application->IsotopeDilution Select_D Select tert-Butylamine-d9 HBr IsotopeDilution->Select_D Yes Qualitative Qualitative Standard or Non-MS Detection? IsotopeDilution->Qualitative No Select_H Select tert-Butylamine HBr Qualitative->Select_D No (e.g., internal standard for chromatography) Qualitative->Select_H Yes

Decision tree for selecting the appropriate reference material.

References

Navigating the Pitfalls: A Comparative Guide to the Limitations of Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterated internal standards are a popular and cost-effective option, they possess inherent limitations that can compromise analytical results. This guide provides an objective comparison of deuterated standards against superior alternatives like ¹³C-labeled standards, supported by experimental data and detailed methodologies.

The Double-Edged Sword of Deuterium (B1214612) Labeling

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in LC-MS/MS, designed to mimic the analyte of interest throughout sample preparation and analysis. This co-analysis compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1] Among SILs, deuterated standards—where one or more hydrogen atoms are replaced by deuterium (²H)—are widely used due to their relative ease of synthesis and lower cost.[2]

However, the use of deuterium is not without its drawbacks. These limitations stem from the significant mass difference between hydrogen and deuterium, which can alter the physicochemical properties of the molecule enough to introduce analytical inaccuracies.[3]

The primary limitations of using deuterated internal standards include:

  • Chromatographic Isotope Effect: The most significant issue is the potential for a chromatographic shift, where the deuterated standard elutes at a slightly different retention time than the native analyte.[4][5] This phenomenon, often causing the deuterated compound to elute earlier, means the analyte and the internal standard are not exposed to the same matrix components as they enter the mass spectrometer.[6] This can lead to incomplete compensation for ion suppression or enhancement, resulting in quantification errors that can be as high as 40% in some cases.[3][6]

  • In-Source Instability and H/D Exchange: Deuterium labels can be unstable. They may be lost in solution or under mass spectrometry conditions through hydrogen-deuterium exchange, particularly if the deuterium is placed on an exchangeable site like an -OH or -NH group.[6] This loss of the isotopic label leads to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration.

  • Altered Fragmentation: The increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds can alter the fragmentation pattern in the mass spectrometer's collision cell.[7] Studies have shown that deuterated standards may require more energy for fragmentation, which can affect the accuracy of quantification if not carefully optimized.[7]

Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Standards

Carbon-13 (¹³C) labeled internal standards are considered a superior alternative, though they are often more expensive and less commercially available.[8] The key advantage of ¹³C labeling is that the physicochemical properties of the resulting molecule are virtually identical to the native analyte.[3] This leads to near-perfect co-elution, ensuring that both the analyte and the internal standard experience the exact same matrix effects and ionization efficiency.[3][4]

The following table summarizes the key performance differences between these two types of internal standards.

FeatureDeuterated (²H) Internal StandardCarbon-13 (¹³C) Internal StandardRationale
Co-elution with Analyte Potential for chromatographic shift, leading to different retention times.[5][6]Virtually identical retention time, ensuring co-elution.[3][7]The larger relative mass difference between H and D alters chromatographic behavior more significantly than the difference between ¹²C and ¹³C.[3]
Matrix Effect Compensation Can be incomplete and unreliable due to chromatographic shifts.[3][6]More effective and robust, as both compounds experience the same matrix environment simultaneously.[3]Co-elution ensures both analyte and internal standard are subjected to the same interfering components from the sample matrix.[3]
Isotopic Stability Prone to H/D exchange, especially on heteroatoms, leading to label loss.[6]Highly stable; ¹³C atoms are integrated into the carbon backbone and are not exchangeable.[6][8]The C-¹³C bond is stable under typical analytical conditions.
Accuracy & Precision Susceptible to inaccuracies, particularly in complex biological matrices.[9]Provides higher accuracy and precision, representing the "gold standard."[3][7]Minimizes errors arising from isotope effects and differential matrix suppression.
Cost & Availability Generally cheaper and more widely available.[8]Typically more expensive and may require custom synthesis.[8]Deuteration is often a simpler synthetic process than incorporating ¹³C.[2]

Experimental Evidence: Quantifying the Discrepancy

Method development studies often reveal the impact of internal standard choice on assay results. For example, in the analysis of testosterone (B1683101) by LC-MS/MS, the choice of deuterated standard significantly affected the final calculated concentration.

A study investigating the effects of three different internal standards for testosterone analysis—one with two deuterium atoms (D2), one with five (D5), and a ¹³C-labeled standard—found notable differences in results.

Internal Standard UsedObserved Testosterone ConcentrationDeviation from D2 Target
Testosterone-D2Target Value-
Testosterone-D5Lower than D2Significant negative bias
Testosterone-¹³CLower than D2, but closer to targetSmaller negative bias than D5
Data summarized from findings presented in a study on testosterone measurement.[9]

These results highlight that the degree of deuteration can influence quantification, and while the ¹³C standard also showed a deviation in this specific case, it was closer to the D2 reference, suggesting a more predictable behavior.[9]

Visualizing the Workflow and Isotope Effect

To better understand the context of these limitations, the following diagrams illustrate a typical LC-MS/MS workflow and the concept of the chromatographic isotope effect.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: A typical analytical workflow for quantification using an internal standard.

Caption: Idealized chromatogram showing co-elution vs. chromatographic shift.

Experimental Protocols

Reproducing analytical comparisons is key to understanding these limitations. Below is a representative protocol based on methodologies used to compare stable isotope-labeled internal standards.

Objective: To evaluate the chromatographic behavior and quantitative accuracy of deuterated versus ¹³C-labeled internal standards for the analysis of amphetamine in a biological matrix.

1. Materials and Reagents:

  • Analytes: Amphetamine

  • Internal Standards: Amphetamine-d5, Amphetamine-d8, Amphetamine-¹³C6

  • Solvents: HPLC-grade methanol, acetonitrile, water, formic acid

  • Matrix: Blank human plasma

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of blank plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing either Amphetamine-d5, -d8, or -¹³C6 at a fixed concentration).

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient appropriate for the separation of amphetamine (e.g., 5% to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized transitions for the analyte and each internal standard would be monitored.

4. Data Analysis:

  • The retention times of the analyte and each internal standard are recorded and compared.

  • The peak area ratios of the analyte to the internal standard are calculated.

  • Quantitative accuracy is assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte and comparing the results obtained using each of the different internal standards.

Conclusion and Recommendations

While deuterated internal standards are a cost-effective and often suitable choice for many LC-MS/MS applications, it is crucial for researchers to be aware of their inherent limitations. The potential for chromatographic shifts, isotopic instability, and altered fragmentation can lead to significant quantitative errors, especially in complex matrices or when the highest level of accuracy is required.[3][9]

Recommendations:

  • Careful Label Position: When using deuterated standards, select a product where the deuterium atoms are placed on chemically stable positions (e.g., on an aromatic ring or a carbon atom not prone to enolization) to minimize the risk of H/D exchange.[6]

  • Thorough Method Validation: During method development, carefully evaluate the chromatographic co-elution of the analyte and the deuterated internal standard. Assess the impact of the internal standard choice on accuracy and precision using quality control samples across the calibration range.

  • Consider ¹³C-Labeled Standards for Critical Applications: For high-stakes analyses such as clinical trials, pivotal bioequivalence studies, or when analyzing challenging matrices, ¹³C-labeled internal standards are the superior choice.[3][7] Their stability and identical chromatographic behavior provide a more robust and accurate correction, leading to higher quality and more reliable data.[8]

Ultimately, the choice of internal standard should be a carefully considered decision based on the specific requirements of the assay and a thorough understanding of the potential analytical pitfalls.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for tert-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of tert-butylamine (B42293), a key intermediate and potential impurity in pharmaceutical manufacturing. The focus is on providing a framework for the cross-validation of different analytical techniques, underscoring the role of isotopically labeled internal standards like tert-Butylamine-d9 Hydrobromide for ensuring accuracy and reliability. While direct comparative studies are limited, this guide synthesizes available data from various validated methods to facilitate informed decisions in method selection, development, and transfer.

The primary analytical techniques discussed include Gas Chromatography (GC) with Flame Ionization Detection (FID) and High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for different analytical methods used for the determination of tert-butylamine. The use of an internal standard, such as tert-Butylamine-d9 Hydrobromide, is crucial for methods like GC-MS and LC-MS to correct for variations in sample preparation and instrument response, thereby improving precision and accuracy.

Table 1: Gas Chromatography (GC) Methods for tert-Butylamine Analysis

ParameterHeadspace GC-FID[1]GC-FID for Residual tert-Butylamine in Terbutaline (B1683087) Sulfate[2]
Linearity (R²) 0.9989Not explicitly stated, but method validated for precision
Limit of Detection (LOD) Not explicitly stated5.95 µg/mL[2]
Limit of Quantitation (LOQ) Not explicitly stated20.86 µg/mL[2]
Precision (RSD%) System Precision: < 2.72% Method Precision: < 5.10%Repeatability RSD: Not explicitly stated, but method has "good precision"
Accuracy (Recovery %) 94.4%Not explicitly stated
Internal Standard Not used in this specific methodNot used in this specific method

Table 2: High-Performance Liquid Chromatography (HPLC) Method for tert-Butylamine Analysis

ParameterHPLC-UV with o-Phthalaldehyde (OPA) Derivatization[3]
Linearity (r) 0.99993[3]
Range 8.5 - 1561 µg/mL[3]
Limit of Detection (LOD) 2.8 ppm[3]
Limit of Quantitation (LOQ) 8.5 ppm[3]
Precision (RSD%) Not explicitly stated, but method is described as precise.
Accuracy Not explicitly stated, but method is described as accurate.
Internal Standard Not used in this specific method

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and cross-validation efforts.

Headspace Gas Chromatography (GC-FID) for Residual Solvents[1]

This method is designed for the determination of residual solvents, including tert-butylamine, in pharmaceutical substances.

  • Apparatus: Gas chromatograph with a flame-ionization detector (FID) and a headspace autosampler.

  • Column: DB-624 (60 m x 0.32 mm ID, 6% cyanopropylphenyl-94% dimethylpolysiloxane).

  • Chromatographic Conditions:

    • Column Temperature: 40°C for 10 min, then ramped at 40°C/min to 240°C and held for 8 min.

    • Injector Temperature: 200°C.

    • Detector Temperature: 260°C.

    • Carrier Gas: Nitrogen at a pressure of 100 kPa.

    • Split Ratio: 5.

  • Headspace Conditions:

    • Vial Oven Temperature: 100°C.

    • Needle Temperature: 110°C.

    • Transfer Line Temperature: 120°C.

    • Pressurization Time: 1 min.

    • Injection Time: 0.05 min.

    • Thermostat Time: 30 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the substance into a headspace vial and add 5 mL of N,N-Dimethylacetamide (DMA).

GC-FID for Residual tert-Butylamine in Terbutaline Sulfate[2]

This method is specific for detecting residual tert-butylamine in a particular drug substance.

  • Apparatus: Gas chromatograph with a flame-ionization detector (FID).

  • Column: Agilent CP-Volamine.

  • Chromatographic Conditions:

    • Column Temperature: Programmed heating (specifics not detailed).

    • Detector Temperature: 230°C.

    • Injector Temperature: 200-220°C.

  • Headspace Conditions:

    • Equilibrium Temperature: 58-62°C.

    • Equilibration Time: 40 min.

    • Valve Temperature: 120°C.

    • Transmission Line Temperature: 150°C.

    • Pressure: 5.9 psi.

    • Split Ratio: 10:1.

    • Carrier Gas: Nitrogen.

  • Sample Preparation: The drug sample is dissolved in a mixture of N,N-dimethylformamide and tetramethylammonium (B1211777) hydroxide (B78521) solution in a headspace vial.

HPLC-UV with Pre-column o-Phthalaldehyde (OPA) Derivatization[3]

This sensitive method is used for determining trace levels of tert-butylamine in a drug substance.

  • Apparatus: Shimadzu HPLC with a UV detector.

  • Derivatization Reagent: o-Phthalaldehyde (OPA).

  • Chromatographic Conditions: Isocratic elution (specific mobile phase composition not detailed).

  • Principle: The primary amine (tert-butylamine) reacts with OPA in the presence of a thiol under basic conditions to form a highly fluorescent isoindole derivative that can be detected by UV.[3]

  • Sample Preparation: A specific working sample concentration of 20 mg/mL is used. The derivatization reaction is performed prior to injection into the HPLC system.

Visualization of Workflows

The following diagrams illustrate the logical workflows for method selection and cross-validation.

Method_Selection_Workflow Analyte tert-Butylamine Analysis Matrix Sample Matrix Complexity? Analyte->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Simple HPLC_Method HPLC with Derivatization Matrix->HPLC_Method Complex GC_Method Gas Chromatography (GC-FID) Sensitivity->GC_Method No Sensitivity->HPLC_Method Yes GC_MS GC-MS with Deuterated IS GC_Method->GC_MS Confirmation/Higher Accuracy HPLC_Method->GC_MS Confirmation/Higher Accuracy

Caption: Decision workflow for selecting an analytical method for tert-butylamine.

Cross_Validation_Workflow Start Define Two Analytical Methods (Method A and Method B) Prepare_Samples Prepare Identical Sets of Samples (Spiked Matrix and Real Samples) Start->Prepare_Samples Analyze_A Analyze Samples with Method A Prepare_Samples->Analyze_A Analyze_B Analyze Samples with Method B Prepare_Samples->Analyze_B Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_A->Compare_Results Analyze_B->Compare_Results Conclusion Determine if Methods are Equivalent within Pre-defined Acceptance Criteria Compare_Results->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

References

The Gold Standard of Quantification: Establishing Linearity and Range with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within drug development and bioanalysis, the accuracy of quantitative measurements is paramount. The use of an internal standard (IS) is a fundamental practice to ensure reliability, compensating for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

This guide provides a comparative analysis of establishing linearity and analytical range using a deuterated internal standard versus a non-deuterated alternative. Due to the limited availability of public data for tert-Butylamine-d9 Hydrobromide, this report utilizes Amphetamine-d11, a well-documented deuterated internal standard, as a representative example to illustrate the principles and data. Propylamphetamine will be used as the non-deuterated, structurally similar alternative for a comprehensive comparison.

Performance Comparison: Linearity and Analytical Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The use of a deuterated internal standard like Amphetamine-d11 is expected to provide a wider linear range and a stronger correlation coefficient (R²) compared to a non-deuterated internal standard like Propylamphetamine. This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more effective normalization.

ParameterAmphetamine with Amphetamine-d11 (Deuterated IS)Amphetamine with Propylamphetamine (Non-Deuterated IS)
Linear Range 50 - 5000 ng/mL[1]Typically narrower, subject to greater matrix effects
Correlation Coefficient (R²) ≥ 0.995[2]Generally ≥ 0.99, but can be more variable
Precision (%CV) < 15%[1]Often higher due to differential matrix effects
Accuracy (% Bias) Within ±15%[1]May show greater bias, especially at low and high concentrations

Caption: Comparative performance of a deuterated versus a non-deuterated internal standard for the quantification of amphetamine.

Experimental Protocols

A robust analytical method validation is crucial for ensuring the reliability of results. The following is a detailed methodology for establishing the linearity and range for the quantification of amphetamine using either a deuterated or non-deuterated internal standard.

Objective: To determine and compare the linearity, correlation coefficient (R²), and analytical range for the quantification of amphetamine in a biological matrix (e.g., human urine) using Amphetamine-d11 and Propylamphetamine as internal standards.

Materials:

  • Amphetamine standard

  • Amphetamine-d11 internal standard

  • Propylamphetamine internal standard

  • Drug-free human urine (matrix)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of amphetamine, Amphetamine-d11, and Propylamphetamine in methanol.

    • Prepare serial dilutions of the amphetamine stock solution to create calibration standards at concentrations spanning the expected range (e.g., 50, 100, 250, 500, 1000, 2500, 5000 ng/mL).

    • Prepare working solutions of Amphetamine-d11 and Propylamphetamine at a constant concentration (e.g., 500 ng/mL).

  • Sample Preparation:

    • Spike aliquots of the drug-free urine with the amphetamine calibration standards.

    • To each calibration standard, add a fixed volume of either the Amphetamine-d11 or Propylamphetamine working solution.

    • Perform sample extraction using a validated solid-phase extraction (SPE) protocol.

    • Evaporate the extracted samples to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Monitor the specific mass transitions (MRM) for amphetamine, Amphetamine-d11, and Propylamphetamine.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (amphetamine) to the internal standard (Amphetamine-d11 or Propylamphetamine) for each calibration level.

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data points.

    • Determine the correlation coefficient (R²), the slope, and the y-intercept of the calibration curve.

    • The analytical range is defined by the lowest and highest concentration points that meet the acceptance criteria for linearity, precision, and accuracy.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing stock_solutions Prepare Stock Solutions (Analyte & IS) working_solutions Prepare Working Solutions stock_solutions->working_solutions calibration_standards Create Calibration Standards (Spike Matrix) working_solutions->calibration_standards add_is Add Internal Standard calibration_standards->add_is extraction Sample Extraction (SPE) add_is->extraction reconstitution Reconstitute extraction->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) lcms_analysis->peak_area_ratio calibration_curve Plot Calibration Curve peak_area_ratio->calibration_curve regression Linear Regression Analysis calibration_curve->regression validation Determine Linearity & Range regression->validation

Caption: Experimental workflow for establishing linearity and range.

Signaling Pathways and Logical Relationships

The choice of internal standard directly influences the reliability of the analytical signaling pathway, from sample introduction to final data output. A deuterated internal standard, being chemically almost identical to the analyte, follows a nearly identical pathway, effectively normalizing for variations. A non-deuterated internal standard, however, may exhibit different behavior, leading to potential inaccuracies.

G cluster_data Data Analysis analyte_extraction Analyte Extraction analyte_ionization Analyte Ionization analyte_extraction->analyte_ionization is_extraction IS Extraction analyte_extraction->is_extraction Ideally Identical (Deuterated IS) analyte_extraction->is_extraction Potentially Different (Non-Deuterated IS) analyte_detection Analyte Detection analyte_ionization->analyte_detection is_ionization IS Ionization analyte_ionization->is_ionization Ideally Identical (Deuterated IS) analyte_ionization->is_ionization Potentially Different (Non-Deuterated IS) ratio Peak Area Ratio (Analyte/IS) analyte_detection->ratio is_extraction->is_ionization is_detection IS Detection is_ionization->is_detection is_detection->ratio quantification Accurate Quantification ratio->quantification

Caption: Analyte vs. Internal Standard signaling pathways.

References

Unveiling Fragmentation Nuances: A Comparative Guide to Labeled and Unlabeled Tert-Butylamine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry, understanding the fragmentation patterns of isotopically labeled compounds is paramount for accurate quantification and mechanistic studies. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometric fragmentation of unlabeled tert-butylamine (B42293) and its deuterated analogue, tert-butylamine-d9.

This comparison elucidates the predictable and informative shifts in fragment masses upon isotopic labeling, offering a foundational understanding for the design and interpretation of studies employing stable isotope-labeled internal standards.

Data Presentation: Quantitative Fragmentation Analysis

The mass spectra of unlabeled and deuterated tert-butylamine are characterized by a dominant base peak resulting from the loss of a methyl group. The following table summarizes the key ions and their theoretical monoisotopic mass-to-charge ratios (m/z).

IonUnlabeled Tert-Butylamine (C₄H₁₁N)Tert-Butylamine-d9 (C₄D₉H₂N)Mass Shift (Δm/z)
Molecular Ion [M]⁺ 73.089182.1456+9
[M-CH₃]⁺ / [M-CD₃]⁺ 58.065666.1191+8

Note: The molecular ion of tert-butylamine is often of very low abundance or absent in 70 eV EI spectra due to its instability. The base peak is typically the [M-CH₃]⁺ ion.

Experimental Protocols

The following protocol outlines a general procedure for the analysis of tert-butylamine and its labeled analogue using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of unlabeled tert-butylamine and tert-butylamine-d9 in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Prepare working solutions by diluting the stock solutions to a final concentration of 10-100 µg/mL in the same solvent.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 2 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-100.

  • Acquisition Mode: Full scan.

Fragmentation Pathway Visualization

The fragmentation of tert-butylamine upon electron ionization is primarily driven by the loss of a methyl radical to form a stable iminium ion. The following diagrams, generated using the DOT language, illustrate this key fragmentation pathway for both the unlabeled and deuterated forms of the molecule.

cluster_unlabeled Unlabeled Tert-Butylamine Fragmentation mol_unlabeled [C(CH₃)₃NH₂]⁺ Molecular Ion m/z = 73 frag_unlabeled [C(CH₃)₂=NH₂]⁺ Iminium Ion m/z = 58 mol_unlabeled->frag_unlabeled loss_unlabeled •CH₃ Methyl Radical mol_unlabeled->loss_unlabeled

Fragmentation of Unlabeled Tert-Butylamine

cluster_labeled Deuterated Tert-Butylamine (d9) Fragmentation mol_labeled [C(CD₃)₃NH₂]⁺ Molecular Ion m/z = 82 frag_labeled [C(CD₃)₂=NH₂]⁺ Iminium Ion m/z = 66 mol_labeled->frag_labeled loss_labeled •CD₃ Deuterated Methyl Radical mol_labeled->loss_labeled

Fragmentation of Tert-Butylamine-d9

Discussion

The comparative analysis of unlabeled and deuterated tert-butylamine highlights the predictable and consistent nature of fragmentation in electron ionization mass spectrometry. The primary fragmentation pathway involves the cleavage of a carbon-carbon bond to eliminate a methyl group. In the case of tert-butylamine-d9, the loss of a deuterated methyl group (•CD₃) results in a fragment ion that is 8 atomic mass units heavier than the corresponding fragment from the unlabeled compound.

This predictable mass shift is the cornerstone of stable isotope dilution assays, where the labeled compound serves as an ideal internal standard. By monitoring the distinct m/z values of the fragment ions, researchers can achieve highly accurate and precise quantification of the unlabeled analyte in complex matrices, correcting for variations in sample preparation and instrument response. Understanding these fundamental fragmentation patterns is therefore essential for the robust application of mass spectrometry in quantitative and qualitative analysis.

Safety Operating Guide

Essential Safety and Logistical Information for Handling tert-Butylamine-d9 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for tert-Butylamine-d9 Hydrobromide, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

GHS Classification of tert-Butylamine:

  • Flammable liquids (Category 2)[2][4]

  • Acute toxicity, Oral (Category 4)[2][4]

  • Acute toxicity, Inhalation (Category 3)[2][4]

  • Skin corrosion (Category 1A)[2]

  • Serious eye damage (Category 1)[5]

  • Harmful to aquatic life with long-lasting effects[2][4]

The hydrobromide salt is expected to be a corrosive solid.

Physical and Chemical Properties

A summary of the physical and chemical properties of the non-deuterated parent compound, tert-Butylamine, is provided below. These properties are important for understanding its behavior and potential hazards.

PropertyValue
Melting Point/Range -67 °C / -88.6 °F[6]
Boiling Point/Range 46 °C / 114.8 °F @ 760 mmHg[6]
Flash Point -10 °C / 14 °F[6]
Autoignition Temperature 380 °C / 716 °F[6]
Vapor Pressure 226 mbar @ 20 °C[4]
Vapor Density 2.5 (Air = 1.0)[6]
Specific Gravity 0.690 @ 20 °C[6]
Solubility Miscible with water[6]

Note: Data is for tert-Butylamine.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling tert-Butylamine-d9 Hydrobromide.[7]

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety goggles and a face shieldGoggles must be worn to protect against splashes. A full-face shield provides an additional layer of protection for the entire face.[8][9]
Skin and Body Protection Flame-retardant and chemical-resistant lab coat or coverallsA lab coat that is both flame-retardant and resistant to chemicals is crucial due to the flammability and corrosivity (B1173158) of the compound.[4][10]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile)Double gloving is recommended. Gloves must be inspected before use and changed frequently, especially if contact with the substance is suspected.[11]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)A fit-tested respirator is necessary, particularly when handling the solid compound where dust or aerosols may be generated.[8][11]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.[10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for minimizing exposure and ensuring experimental integrity.

Preparation and Engineering Controls
  • Work Area: All handling of tert-Butylamine-d9 Hydrobromide should be conducted within a certified chemical fume hood.[12]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in good working order.[12]

  • Inert Atmosphere: For handling the deuterated compound, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent isotopic exchange with atmospheric moisture.

Handling the Compound
  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all metal equipment is properly grounded.[12]

  • Dispensing:

    • If the compound is a solid, use non-sparking tools to handle it.

    • Avoid creating dust. If possible, handle in a glove box.

    • If making a solution, slowly add the solid to the solvent.

  • Preventing Isotopic Exchange:

    • Use aprotic or deuterated solvents where possible to maintain the isotopic purity of the compound.

    • Keep containers tightly sealed to minimize exposure to atmospheric moisture.

    • Work at the lowest practical temperature to reduce the rate of potential H/D exchange.

Immediate Actions in Case of a Spill
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[6]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Use non-sparking tools for cleanup.[1]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of tert-Butylamine-d9 Hydrobromide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing tert-Butylamine-d9 Hydrobromide, including contaminated PPE and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "tert-Butylamine-d9 Hydrobromide".

  • Disposal Method:

    • The primary recommended disposal method is incineration in a licensed hazardous waste facility.[2]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.

  • Bromide Waste: Depending on local regulations, waste containing bromide may require specific treatment. Some jurisdictions have protocols for the treatment and disposal of bromide solutions.[13][14][15] Always check with your local EHS for guidance.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for handling tert-Butylamine-d9 Hydrobromide, from receiving the compound to its final disposal.

G Workflow for Handling tert-Butylamine-d9 Hydrobromide cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures Receive Receive & Log Compound Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store Prep_Area Prepare Handling Area (Fume Hood, Grounding) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Dispense Dispense Compound (Inert Atmosphere if needed) Don_PPE->Dispense Proceed to Handling Experiment Perform Experiment Dispense->Experiment Decontaminate_Work Decontaminate Work Area Experiment->Decontaminate_Work Spill Spill Occurs Experiment->Spill Potential Incident Collect_Waste Collect Contaminated Waste (PPE, materials) Decontaminate_Work->Collect_Waste Generate Waste Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose Dispose via EHS Store_Waste->Dispose Evacuate_Alert Evacuate & Alert Spill->Evacuate_Alert Cleanup Contain & Clean Up (if trained) Evacuate_Alert->Cleanup Cleanup->Collect_Waste Generate Waste

Workflow for handling tert-Butylamine-d9 Hydrobromide.

References

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tert-Butylamine-d9Hydrobromide

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